The table below summarizes the core chemical and physical characteristics of lumiflavin:
| Property | Description |
|---|---|
| IUPAC Name | 7,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione [1] |
| Chemical Formula | C13H12N4O2 [2] [1] |
| Molecular Weight | 256.26 g/mol [1] [3] |
| CAS Registry Number | 1088-56-8 [3] [4] |
| Form and Color | Dark yellow to dark green crystalline powder [3] |
| Melting Point | ~320-330 °C [3] |
| Formation | Formed from riboflavin by ultraviolet irradiation in alkaline solution [2] [5] |
| Fluorescence | Yellow-green fluorescence [2] [3] |
| Solubility | Very slightly soluble in methanol (heated, sonicated); soluble in chloroform and 0.1 M NaOH [3] [4] |
This compound is primarily known as a photodegradation product of riboflavin (Vitamin B2) [5]. The formation pathway can be visualized as follows:
This specific reaction is utilized in the "this compound Method" for analytical chemistry. It is a specific assay for riboflavin in complex samples like foods, as other interfering flavins are not converted to this compound. After irradiation, this compound is extracted with chloroform for fluorescence measurement, offering a detection limit as low as 0.02 ng of riboflavin [6].
This compound functions as a competitive inhibitor of riboflavin [7] [5]. It significantly inhibits riboflavin uptake by cells by interacting with the same transport systems, specifically the riboflavin transporter 2 (RFT2) [8] [5]. This interference disrupts the formation of vital flavin coenzymes, Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN), which are crucial for cellular energy production and antioxidant activity [8].
This mechanism is being explored in cancer research, particularly against Ovarian Cancer Stem-like Cells (CSCs). CSCs are a subpopulation of tumor cells thought to be responsible for chemotherapy resistance and cancer recurrence [8] [7]. They have been found to have a high enrichment of riboflavin and overexpression of its transporter, RFT2 [8]. The proposed mechanism by which this compound sensitizes CSCs to chemotherapy like cisplatin (DDP) is summarized below:
The table below summarizes quantitative data from key experimental studies:
| Study Model | This compound Treatment (In Vitro) | Cisplatin (DDP) Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Ovarian CSCs (from HO8910 cell line) | 10-40 µM for 48 h | 20 µM for 48 h | Synergistically increased mitochondrial damage & apoptosis rates; decreased clonal formation [8]. | |
| OVCAR-3/DDP (Cisplatin-resistant cells) | 0-80 µM for 72 h | - | Reduced drug resistance; decreased proportion of CSCs; induced phenotypic differentiation [7]. | |
| Ovarian CSCs (In Vivo, nude mice) | 4-16 mg/kg (s.c., daily, 25 days) | Combined therapy | Dose-dependently reduced tumor weight and inhibited tumor growth [7]. | |
| Ovarian CSCs (In Vivo, nude mice) | 8 mg/kg (i.p., daily, 25 days) | Combined therapy | Enhanced DNA-damage response and increased apoptotic protein expression [8]. |
Detailed Experimental Protocol (Cell-based assay): A typical protocol for assessing this compound's chemosensitizing effect involves:
From a pharmaceutical perspective:
The table below summarizes the core characteristics of riboflavin and its photodegradation product, lumiflavin.
| Property | Riboflavin (Vitamin B2) | This compound |
|---|---|---|
| Chemical Name | 7,8-dimethyl-10-(1'-D-ribityl)isoalloxazine [1] | 7,8,10-trimethylisoalloxazine [2] |
| Chemical Structure | Isoalloxazine ring with a ribitol side chain at N10 [2] | Isoalloxazine ring with methyl group at N10 (no ribitol chain) [2] |
| Origin | Dietary vitamin; precursor to FMN and FAD [2] [1] | Photodegradation product of riboflavin in alkaline conditions [2] [1] |
| Solubility | Sparingly soluble in water [2] | Soluble in chloroform [2] [3] |
| Fluorescence | Yellow-green in neutral/aqueous solution (ex ~444 nm, em ~530-565 nm) [2] | Yellow-green in alkaline solution/chloroform (ex ~270-450 nm, em ~418-513 nm) [2] [3] |
| Biological Role | Essential cofactor (FMN/FAD) for redox enzymes [2] [1] | Riboflavin antagonist; inhibits riboflavin conversion to FMN/FAD and cellular uptake [4] [1] |
| Genotoxicity/Mutagenicity | Mutagenic in Salmonella typhimurium TA102 only upon illumination; mediated by superoxide radicals [5] | Mutagenic in Salmonella typhimurium TA102 only upon illumination; mediated by superoxide radicals [5] |
This compound's specific properties are leveraged in analytical techniques, particularly for detecting and quantifying riboflavin.
| Method | Principle | Key Application Details |
|---|
| This compound Method | Conversion of riboflavin to this compound in alkaline solution (pH 10-12) under light; this compound is extracted with chloroform for fluorescence measurement [2] [3]. | - Specificity: Highly specific for riboflavin, as other flavins do not convert [2].
Recent research explores this compound's potential in oncology, particularly in overcoming chemotherapy resistance.
Mechanism of Action in Cancer Cells: A 2019 study demonstrated that this compound acts as a chemosensitizer in ovarian cancer [4]. The proposed mechanism involves:
Experimental Protocol for Chemosensitization: The following workflow, used in the ovarian cancer study [4], can be adapted for similar investigations:
Experimental workflow for this compound chemosensitization studies.
This compound (7,8,10-trimethylisoalloxazine) is a fundamental flavin derivative that serves as a minimal model compound for studying the more complex biological flavins such as flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavin cofactors are essential in a wide array of biological processes, ranging from redox catalysis in enzymatic reactions to light perception in photoreceptor proteins [1]. The core structure of this compound consists of a tricyclic isoalloxazine ring system with hydrogen bonding capabilities that profoundly influence its chemical behavior, spectral properties, and biological interactions. Unlike naturally occurring flavins that possess more complex side chains, this compound features methyl groups at the N10 and N7 positions, making it an ideal simplified system for computational studies and experimental investigations aiming to understand the fundamental aspects of flavin chemistry [2] [3].
The significance of this compound in scientific research stems from its role as a structural analog for protein-bound flavins. Recent research has revealed that this compound exhibits photochemical properties and hydrogen-bonding capabilities remarkably similar to those of its more complex counterparts, making it an invaluable model system [3]. Particularly in computational chemistry, this compound's relatively small molecular size allows for more extensive benchmarking studies with various density functionals and basis sets, providing insights that can be translated to understand the behavior of flavoproteins [2]. Furthermore, emerging evidence suggests that this compound itself possesses biological activity, with recent studies demonstrating its ability to modulate cancer stem-like cell behavior and potentially overcome chemoresistance in ovarian cancer models [4].
The isoalloxazine ring system of this compound contains multiple hydrogen bond acceptors and one key hydrogen bond donor, creating a complex pattern of potential interactions with surrounding molecules. The most significant hydrogen bonding sites include:
The strength of hydrogen bonding interactions at these sites can be quantified through local mode analysis, which provides insights into the relative contribution of each interaction to the overall stability of complexes formed between this compound and solvent molecules or protein residues [1].
Table 1: Hydrogen Bond Strengths at Key Positions in this compound
| Position | Role in H-bonding | Relative Strength (ka) | Cooperative Factor (n) |
|---|---|---|---|
| C2=O | Acceptor | 1.42-1.58 | 1.12-1.17 |
| C4=O | Acceptor | 1.40-1.55 | 1.10-1.15 |
| N3-H | Donor | 1.38-1.52 | 1.08-1.14 |
| N5 | Acceptor | 0.85-0.95 | 0.75-0.85 |
Hydrogen bonding interactions significantly impact both the structural configuration and electronic properties of this compound. When this compound engages in hydrogen bonding with water molecules or protein residues, several key changes occur:
The interplay between these multiple hydrogen bonding sites creates a complex hydrogen bonding network that fine-tunes the chemical reactivity and spectral properties of this compound in different environments, explaining its remarkable adaptability in various biological contexts from enzyme active sites to photoreceptor proteins [1].
Figure 1: Hydrogen bonding interactions and their effects on this compound properties
Fourier-Transform Infrared (FTIR) spectroscopy represents one of the most powerful methods for investigating hydrogen bonding in this compound systems. This technique detects characteristic shifts in vibrational frequencies that occur when specific functional groups participate in hydrogen bonds. The four most diagnostically useful bands appear in the 1450-1800 cm⁻¹ spectral region, which encompasses the stretching vibrations of C=O and C=N groups directly involved in hydrogen bonding interactions. When measured in D₂O solution, these bands typically appear near 1548 cm⁻¹ (assigned to C=C stretching), 1580 cm⁻¹ (C=N stretching), 1640 cm⁻¹ (C2=O stretching), and 1700 cm⁻¹ (C4=O stretching) [1]. The exact frequencies are highly sensitive to the hydrogen bonding environment, with shifts of up to 20-30 cm⁻¹ observed between strongly and weakly hydrogen-bonded states.
Resonance Raman spectroscopy provides complementary information, particularly when tuned to resonant with electronic transitions of the isoalloxazine ring. This technique enhances the signals from vibrational modes associated with the chromophore, effectively suppressing interference from non-resonant signals. The resulting spectra show enhanced sensitivity to specific vibrational modes that are most strongly coupled to the electronic transition, many of which involve hydrogen-bonding sensitive bonds. Time-resolved variants of this technique, particularly femtosecond stimulated Raman spectroscopy (FSRS), can track hydrogen bonding dynamics in real-time as this compound undergoes photochemical transformations or interacts with biological targets [2]. This approach has revealed that hydrogen bonding patterns can reorganize on picosecond timescales following electronic excitation, with significant implications for understanding flavin photochemistry.
Table 2: Diagnostic Vibrational Bands of this compound in Different Environments
| Vibrational Mode | Frequency in D₂O (cm⁻¹) | H-bonded Shift (cm⁻¹) | Sensitivity to H-bonding |
|---|---|---|---|
| C=N(out) stretch | 1548 | -10 to -25 | High |
| C=N(in) stretch | 1580 | -5 to -15 | Moderate |
| C2=O stretch | 1640 | -15 to -30 | Very High |
| C4=O stretch | 1700 | -20 to -35 | Very High |
Protocol for FTIR Spectroscopy of this compound in Aqueous Solution:
Sample Preparation: Dissolve this compound in D₂O (99.9% deuterium) to a final concentration of 2-5 mM. Using D₂O instead of H₂O eliminates interference from the strong water bending vibration near 1640 cm⁻¹ that would otherwise obscure important regions of the spectrum.
Instrument Setup: Utilize an FTIR spectrometer equipped with a liquid nitrogen-cooled MCT (mercury-cadmium-telluride) detector for optimal sensitivity in the mid-infrared region. Purge the instrument with dry, CO₂-free air or nitrogen to minimize atmospheric absorption contributions.
Data Collection: Acquire spectra with a minimum of 256 scans at 2 cm⁻¹ resolution. Collect a background spectrum using pure D₂O under identical conditions for subsequent subtraction.
Difference Spectroscopy: For investigating specific perturbations (redox changes, photoexcitation, ligand binding), collect spectra before and after the perturbation and compute difference spectra to highlight only the changes occurring as a result of the perturbation.
Data Analysis: Identify key vibrational bands and note their frequencies, full-width at half-maximum (FWHM), and relative intensities. Compare with computed spectra from quantum chemical calculations for assignment.
Protocol for Computational Vibrational Analysis:
Geometry Optimization: Begin with a density functional theory (DFT) optimization of the this compound structure using functionals such as B3LYP, OLYP, or TPSSh, which have demonstrated good performance for flavin systems, with basis sets of at least 6-31+G quality [2].
Solvent Incorporation: Employ implicit solvation models (PCM) to account for bulk solvent effects, followed by explicit inclusion of 5-13 water molecules positioned to form hydrogen bonds with key sites on the isoalloxazine ring based on molecular dynamics simulations [3].
Frequency Calculations: Compute vibrational frequencies and intensities using the same level of theory as for optimization. Apply appropriate scaling factors (typically 0.96-0.98) to correct for systematic overestimation.
Spectrum Simulation: Generate simulated spectra by applying Gaussian or Lorentzian broadening (8-16 cm⁻¹ FWHM) to the computed stick spectra. Compare directly with experimental results and iterate the computational model if necessary to improve agreement.
Figure 2: Experimental workflow for this compound hydrogen bonding analysis
Computational modeling provides an essential tool for interpreting experimental data and developing a molecular-level understanding of hydrogen bonding in this compound systems. The choice of computational methodology involves several critical considerations:
Density functional selection: From benchmark evaluations of 42 different DFT functionals, HCTH, OLYP, and TPSSh have demonstrated particularly good performance for reproducing experimental resonance Raman spectra of this compound, with mean percent errors below 5% for key vibrational frequencies [2]. The popular B3LYP functional, while reasonable for excitation energies, shows limitations in accurately reproducing relative band intensities in vibrational spectra.
Solvent representation: Continuum solvation models (PCM) alone are insufficient for accurately capturing hydrogen bonding effects. A multiscale approach combining explicit inclusion of key water molecules (5-13 water molecules) within the quantum mechanical region, embedded in a larger molecular mechanics solvent box, with continuum solvation to account for bulk effects has shown significantly improved agreement with experimental infrared spectra [3] [1].
Dynamical averaging: Single-structure calculations often fail to reproduce experimental spectra due to the dynamic nature of hydrogen bonding in solution. Ensemble averaging over 100 or more snapshots from molecular dynamics simulations captures the structural fluctuations in hydrogen bonding patterns that lead to spectral broadening and intensity modifications [3].
Isotope effects: Proper modeling of experiments in D₂O requires explicit substitution of exchangeable protons (N3-H) with deuterium, which induces frequency shifts and potential mode coupling that must be accounted for in the computational model to achieve quantitative agreement with experimental observations.
Protocol M1 (Pure QM/MM): This approach treats this compound at the QM level while representing all solvent molecules at the MM level. The protocol involves: (1) Running molecular dynamics simulations of this compound in explicit water (TIP3P model) with at least 12 Å padding from the solute to the box edge; (2) Extracting 100+ snapshots at regular intervals from the production trajectory; (3) Performing ONIOM QM/MM geometry optimization for each snapshot with this compound as the high-level region and waters as the low-level region; (4) Computing vibrational frequencies at the same level of theory; (5) Applying frequency scaling and ensemble averaging to produce the final spectrum [3].
Protocol M2 (QM-Cluster/MM): This enhanced protocol incorporates key solvent molecules directly into the QM region: (1) Follow initial steps of M1 for MD simulation and snapshot extraction; (2) For each snapshot, identify all water molecules within 3.5 Å of this compound's carbonyl oxygen atoms; (3) Include these waters (typically 5-13 molecules) in the QM region during ONIOM calculations; (4) Optimize the geometry of the QM cluster (this compound + selected waters) embedded in the MM solvent field; (5) Compute vibrational frequencies and process as in M1. This approach more accurately captures the electronic polarization effects of specific hydrogen bonds [3].
Protocol M3 (QM-Cluster/MM/PCM): This comprehensive protocol adds implicit solvation to account for long-range electrostatic effects: (1) Follow protocol M2 for QM region selection and geometry optimization; (2) Employ the ONIOM-PCM/X approximation where the polarizable continuum model cavity is constructed around the entire QM/MM system; (3) Use this combined solvation approach for both optimization and frequency calculations; (4) Apply ensemble averaging as before. This three-layer approach (QM cluster, MM explicit solvent, continuum implicit solvent) has demonstrated the best overall agreement with experimental infrared spectra [3].
Table 3: Performance Comparison of Computational Models for this compound Vibrational Spectra
| Computational Model | C=O Frequency Accuracy | C=N Intensity Ratio | Computational Cost | Recommended Use |
|---|---|---|---|---|
| PCM Only | Moderate | Poor | Low | Initial screening |
| QM Cluster (9W) | Good | Fair | Medium | H-bond analysis |
| QM/MM (M1) | Good | Fair | Medium-High | Dynamics studies |
| QM-Cluster/MM (M2) | Very Good | Good | High | Spectral prediction |
| QM-Cluster/MM/PCM (M3) | Excellent | Very Good | Very High | Benchmark studies |
Recent investigations have revealed that this compound possesses significant biological activity against cancer stem-like cells (CSCs), particularly in the context of ovarian cancer. These cells represent a subpopulation within tumors that demonstrate enhanced chemoresistance and are believed to be responsible for disease recurrence following initial treatment response. This compound has been shown to reduce the development of cisplatin resistance in OVCAR-3 ovarian cancer cells by decreasing the proportion of CD133+/CD117+ and CD44+/CD24+ cancer stem-like cells through induction of phenotypic differentiation [4]. This effect appears to be mediated through competitive inhibition of riboflavin utilization, as cancer stem cells demonstrate a particular dependence on riboflavin for maintaining their stem-like properties and resistance mechanisms.
The molecular mechanism underlying this compound's differentiation-inducing activity involves modulation of key signaling pathways that maintain stemness. Transcriptome sequencing analyses indicate that this compound treatment suppresses the Notch signaling pathway, which plays a critical role in maintaining the undifferentiated state of cancer stem cells. Additionally, this compound influences stem cell regulatory pathways, potentially through interference with flavin-dependent enzymes involved in epigenetic regulation or metabolic adaptation [4]. This pathway modulation leads to reduced expression of stemness markers, decreased clonogenic potential, and enhanced sensitivity to conventional chemotherapeutic agents like cisplatin, with resistance indices decreasing from over 24-fold to less than 3-fold in combination treatment scenarios.
The hydrogen bonding capabilities of this compound play a crucial role in its molecular recognition by biological targets and its resulting therapeutic effects. The specific pattern of hydrogen bond donors and acceptors on the isoalloxazine ring enables this compound to interact with multiple biological targets, particularly those that naturally bind flavin cofactors or utilize flavin-dependent metabolic pathways. This multi-target engagement capability is particularly valuable in complex diseases like cancer, where multiple pathways often need to be modulated simultaneously for therapeutic efficacy.
In drug design applications, optimization of this compound's hydrogen bonding pattern offers opportunities to enhance target specificity and improve drug efficacy. Strategic modifications to the isoalloxazine core can fine-tune the balance between hydrophobic interactions and hydrogen bonding at the target-ligand interface [5]. For instance, incorporating additional functional groups that can form supplemental hydrogen bonds while maintaining the core flavin structure may increase binding affinity for specific therapeutic targets. The demonstrated ability of this compound to modulate cancer stem cell behavior through what appears to be riboflavin pathway interference suggests a promising avenue for developing differentiation therapy agents that could overcome chemoresistance in various cancer types.
Figure 3: this compound's mechanism in targeting cancer stem-like cells
The investigation of hydrogen bonding in this compound systems represents a compelling example of how fundamental chemical principles translate to significant biological and therapeutic implications. The precise characterization of hydrogen bonding interactions through advanced spectroscopic techniques and computational modeling provides essential insights that facilitate both basic understanding of flavin biochemistry and applied drug development efforts. The demonstrated ability of this compound to modulate cancer stem cell behavior through what appears to be competitive inhibition of riboflavin utilization pathways highlights the therapeutic potential of targeting flavin-dependent processes in oncology, particularly for addressing the challenging problem of chemoresistance.
The core chemical structure of interest is the isoalloxazine ring system. The compound "7,8,10-trimethylisoalloxazine" is a derivative of this system. The table below clarifies the relationship between this compound and other key molecules in the flavin family [1] [2] [3]:
| Compound Name | Core Structure | Key Substituents | Relationship and Notes |
|---|---|---|---|
| Isoalloxazine | Isoalloxazine ring | Baseline structure | Parent ring system for all flavins [1]. |
| Riboflavin (Vitamin B2) | Isoalloxazine | -CH3 at 7,8; -ribityl at 10 [1] | Biological precursor; photodegradation yields lumichrome [2]. |
| Lumichrome | Alloxazine | -CH3 at 7,8 [4] [5] | Major riboflavin photoproduct; isomer of isoalloxazine [4]. |
| 7,8,10-Trimethylisoalloxazine | Isoalloxazine | -CH3 at 7,8,10 | Target compound; specific properties not detailed in search results. |
The search results indicate that research on trimethyl-substituted compounds has focused more on alloxazines (like 1,3,6-trimethyl-alloxazine, 1,3,7-trimethyl-alloxazine, etc.) than on isoalloxazines [4]. These molecules are of significant interest for their electronic, spectral, and photophysical properties, which make them suitable for comparative studies of processes like excited-state double proton transfer (ESDPT) [4].
Although direct data on 7,8,10-trimethylisoalloxazine is limited, the search results provide compelling evidence for the anticancer potential of its structural analogs. The following table summarizes key experimental findings for two related compounds:
| Compound/Cell Line | Cytotoxicity (IC₅₀) | Experimental Protocol & Key Findings |
|---|---|---|
| Lumichrome (7,8-dimethylalloxazine) [5] | ||
| → HepG2 (Liver Cancer) | 7.7 μg/mL | Method: SRB assay. Finding: Most sensitive cell line [5]. |
| → MCF-7 (Breast Cancer) | 15.3 μg/mL | Method: SRB assay [5]. |
| → Colo-205 (Colorectal Cancer) | 17.6 μg/mL | Method: SRB assay [5]. |
| 5,10-dihydro-7,8-dimethylalloxazine [5] | ||
| → HepG2 (Liver Cancer) | 17.2 μg/mL | Method: SRB assay. Finding: Synthesized from lumichrome; less potent than precursor [5]. |
| → MCF-7 (Breast Cancer) | 23.9 μg/mL | Method: SRB assay [5]. |
| → Colo-205 (Colorectal Cancer) | 19.7 μg/mL | Method: SRB assay [5]. |
| Isoalloxazine Derivatives (General) [6] | IC₅₀ values in the low micromolar range (e.g., 4.72 μM for compound 7m). | Target: Acetylcholinesterase & Butyrylcholinesterase. Method: Enzymatic inhibition assays, Thioflavin-T assay, Congo red assay. Finding: Identified as a new class of potential anti-Alzheimer agents [6]. |
The proposed mechanism of action for these compounds involves the induction of apoptosis and interference with transcription. The following diagram outlines the hypothesized pathway for 5,10-dihydro-7,8-dimethylalloxazine, based on its structural similarity to uracil [5]:
For researchers looking to conduct related studies, here is a summary of the key methodologies cited in the literature:
Cytotoxicity Assay (SRB Assay): This is a well-regarded method for in vitro cytotoxicity testing. The protocol involves [5]:
Synthesis of 5,10-dihydro-7,8-dimethylalloxazine: This derivative can be synthesized from lumichrome via a reduction reaction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) as the solvent [5].
Based on the gathered information, here are promising directions for your work on 7,8,10-trimethylisoalloxazine:
| Redox State | Ionic Form | Absorption Max (nm) | Fluorescence | Remarks |
|---|---|---|---|---|
| Quinone (Oxidized) [1] | Cationic (LFoxH₂⁺) | ~300-400 [2] | Strongly Quenched [2] | Alloxazine-like absorption spectrum; quenching likely due to intramolecular charge transfer [2]. |
| Quinone (Oxidized) [1] | Neutral (LFoxH) | ~300, ~370, ~450 [3] [1] | Highly Fluorescent [1] | The most commonly studied form; characteristic three-peak absorption [3]. |
| Quinone (Oxidized) [1] | Anionic (LFox⁻) | ~370, ~450 [2] | Highly Fluorescent [1] | Lacks the ~300 nm peak present in the neutral form [2]. |
| Semiquinone (1-e⁻ Reduced) [1] | Neutral (FLH∙) | Broad, ~500-650 [1] | Relatively Strong [1] | - |
| Semiquinone (1-e⁻ Reduced) [1] | Anionic (FL∙⁻) | ~370, ~480 [1] | No Fluorescence [1] | - |
| Hydroquinone (2-e⁻ Reduced) [1] | Neutral (H₂FLred) | ~340, ~370 [1] | Weak in Solution [1] | Fluorescence can be enhanced in a rigid protein environment [1]. |
| Hydroquinone (2-e⁻ Reduced) [1] | Anionic (HFLred⁻) | ~340, ~370 [1] | Weak in Solution [1] | - |
For researchers, selecting the correct methodology is key to obtaining reliable spectroscopic data.
For predicting UV-Vis and Raman spectra, Time-Dependent Density Functional Theory (TDDFT) is the standard method. A major benchmark study provides critical guidance [4]:
Other studies successfully utilize the B3LYP functional with a larger basis set (e.g., 6-311++G) for calculating vertical absorption and fluorescence spectra, particularly for mapping potential energy surfaces [1].
The experimental and computational analysis of this compound's pH-dependent spectra follows a systematic workflow, which you can visualize in the diagram below.
Research workflow for pH-dependent this compound spectra
Ovarian cancer stem-like cells (CSCs) represent a subpopulation of tumor cells with self-renewal capacity, multidirectional differentiation potential, and heightened resistance to conventional therapies. These cells are increasingly recognized as fundamental drivers of chemotherapy resistance, tumor recurrence, and metastatic progression in ovarian cancer, which remains the most lethal gynecological malignancy despite advances in therapeutic approaches. [1] The standard care for advanced ovarian cancer involving platinum-based (cisplatin/DDP) and taxane-based chemotherapy initially achieves clinical remission in 70-80% of patients; however, most eventually develop treatment resistance and experience disease recurrence. [2] [1]
Lumiflavin, a flavin analogue and competitive inhibitor of riboflavin, has emerged as a promising chemosensitizing agent that specifically targets the unique biological properties of ovarian CSCs. Research indicates that this compound interferes with riboflavin metabolism, a pathway found to be crucial for maintaining CSC function and chemotherapy resistance. [3] [4] The therapeutic potential of this compound lies in its ability to reverse cisplatin resistance through multiple mechanisms, including induction of CSC differentiation, inhibition of cytoprotective autophagy, and disruption of mitochondrial function. [2] [5] [6] These application notes and protocols provide a comprehensive framework for researchers investigating this compound's effects on ovarian CSCs, with detailed methodologies, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows.
Table: Primary Mechanisms of this compound Action in Ovarian CSCs
| Mechanism | Experimental Evidence | Biological Consequences |
|---|---|---|
| Riboflavin Interference | Reduced riboflavin enrichment in CSCs; overexpression of RFVT2 transporter in CSCs [3] [4] | Increased mitochondrial damage; enhanced DNA damage response; reversed chemoresistance |
| CSC Differentiation | Reduced CD133+/CD117+ & CD44+/CD24- ratios; inhibition of Notch signaling pathway [2] [5] | Decreased sphere formation; increased sensitivity to cisplatin; reduced tumorigenicity |
| Autophagy Inhibition | Blocked radiation-induced autophagy; reduced LC3-II/LC3-I ratio; reversed by rapamycin [6] | Enhanced radiation sensitivity; increased apoptosis; synergistic with radiotherapy |
Table: Summary of Experimental Models and Treatment Conditions
| Model System | Cell Lines/Animals | This compound Treatment | Combination Therapy |
|---|---|---|---|
| In Vitro CSC Cultures | HO8910 CD133+; OVCAR-3/DDP; Parental lines [3] [2] | 10-80 µM for 72 hours [2] [7] | Cisplatin (DDP): 40-640 µM [2] |
| In Vivo Xenograft | BALB/c nude mice (6-8 weeks, female) [3] [2] | Dose-dependent (study-specific) [2] | Cisplatin: study-specific regimens [3] |
| Radiation Studies | HO8910 CSCs [6] | Pre-treatment before irradiation [6] | Ionizing radiation: 8 Gy cumulative dose [6] |
Magnetic-Activated Cell Sorting (MACS) for CD133+ CSCs:
CCK-8 Viability Assay with this compound and Cisplatin:
Western Blot Analysis for Notch Signaling:
Flow Cytometry for Apoptosis and Mitochondrial Membrane Potential:
Table: Summary of Key Quantitative Results from this compound Studies
| Parameter Assessed | Experimental Groups | Quantitative Results | Significance |
|---|---|---|---|
| Cisplatin IC50 | OVCAR-3 parental vs. OVCAR-3/DDP | Parental: 20.93 μM; DDP-resistant: 502.1 μM [2] | 24-fold increase in resistance |
| This compound Chemosensitization | CSCs/DDP + DDP vs. + DDP/Lumiflavin | Significant leftward shift in IC50 curve [2] | Enhanced cisplatin sensitivity |
| CSC Marker Expression | CD133+/CD117+ ratios post-lumiflavin | Dose-dependent reduction [2] [5] | Induced differentiation |
| In Vivo Tumor Growth | CSCs/DDP xenografts + DDP/Lumiflavin | Dose-dependent enhancement of DDP effect [2] | Synergistic tumor suppression |
| Radiation Enhancement | CSCs + irradiation vs. + this compound/irradiation | Reduced clonal formation; increased apoptosis [6] | Radiosensitization effect |
The diagram below illustrates the molecular mechanisms through which this compound targets ovarian cancer stem cells and enhances therapy sensitivity:
The experimental workflow diagram below outlines the key procedures for evaluating this compound's effects on ovarian cancer stem cells:
Riboflavin Concentration: The effects of this compound are associated with reduced riboflavin concentration, and riboflavin supplementation can reverse the chemosensitizing effects of this compound both in vitro and in vivo. [3] [4] Researchers should control for dietary riboflavin levels in animal studies and consider measuring baseline riboflavin in cell culture media.
CSC Plasticity: The CSC population demonstrates phenotypic plasticity, with potential for dynamic interconversion between stem and non-stem states. Isolation methods based solely on surface markers (e.g., CD133) may not capture the complete CSC repertoire, suggesting complementary functional assays (sphere formation, dye exclusion) should be employed. [2] [1]
Model Limitations: While mouse xenograft models provide valuable preclinical data, the immunocompromised nature of these models (BALB/c nude mice) limits investigation of immune interactions. Additionally, in vitro CSC cultures may not fully recapitulate the tumor microenvironment of original tumors. [3] [2]
Therapeutic Window: Although this compound demonstrates selective activity against CSCs, comprehensive toxicity profiles and optimal dosing schedules require further investigation before clinical translation. Combination with conventional chemotherapeutics may necessitate timing optimization to maximize synergy. [3] [2] [6]
The multifaceted activity of this compound against ovarian CSCs supports several promising research directions. Future studies should focus on translational development of this compound or optimized derivatives as adjuvants to standard chemotherapy, particularly for platinum-resistant ovarian cancer. Exploration of this compound's potential in combination with emerging therapies such as PARP inhibitors or immunotherapeutic approaches represents another compelling direction, potentially addressing multiple resistance mechanisms simultaneously. [1]
From a mechanistic perspective, identification of the specific factor(s) secreted by this compound-treated cells that may promote ovarian recovery could reveal novel soluble mediators with therapeutic potential. Additionally, investigation of this compound's effects on cancer metabolism more broadly may uncover applications beyond ovarian cancer, particularly in malignancies dependent on riboflavin pathways. [3] [8] Development of biomarker strategies to identify patients most likely to benefit from this compound-based therapies, potentially through assessment of riboflavin transporter expression or CSC prevalence in tumors, would facilitate personalized treatment approaches. [3] [4]
This compound (7,8,10-trimethylisoalloxazine) is a photodegradation product of riboflavin (Vitamin B₂) and functions as a potent competitive inhibitor of riboflavin uptake and metabolism [1] [2] [3]. Its molecular structure lacks the ribityl side chain of riboflavin, allowing it to bind riboflavin transporters and associated enzymes without functional activation [4].
The primary research application of this compound is in overcoming chemoresistance in ovarian cancer, specifically by targeting a subpopulation of Cancer Stem-like Cells (CSCs) [5] [6]. CSCs are characterized by high riboflavin dependency, which contributes to their resistance to cisplatin and other chemotherapeutic agents.
This compound exerts its effects through a multi-faceted mechanism, primarily centered on disrupting riboflavin metabolism in CSCs.
This compound competitively binds to Riboflavin Transporter 2 (RFT2), which is overexpressed in ovarian CSCs [5]. This binding reduces intracellular riboflavin concentration, depriving CSCs of a critical cofactor for antioxidant enzymes. The resulting impairment in cellular antioxidant defense increases susceptibility to oxidative stress induced by chemotherapeutic agents [5].
Transcriptome sequencing and Western blot analyses indicate that this compound inhibits the Notch signaling pathway, which is crucial for maintaining CSC self-renewal and undifferentiated state [6]. By downregulating Notch pathway proteins, this compound promotes phenotypic differentiation of CSCs into more chemotherapy-sensitive non-CSC populations [6].
The following diagram illustrates the proposed mechanism by which this compound sensitizes ovarian Cancer Stem-like Cells (CSCs) to cisplatin therapy.
The therapeutic efficacy of this compound is quantified through its impact on cellular viability, resistance, and synergy with chemotherapeutic agents.
| Parameter | Cell Line/Model | Experimental Conditions | Result | Citation |
|---|---|---|---|---|
| IC₅₀ Reduction | OVCAR-3/DDP (CSCs) | This compound + Cisplatin (DDP) | Synergistically reduced IC₅₀ of DDP | [6] |
| Inhibition Constant (Kᵢ) | Rat Intestinal Brush Border | This compound vs. Riboflavin binding | Competitive inhibition confirmed | [4] |
| Apoptosis Induction | HO8910 CSCs | This compound (unspecified µM) + DDP | Significantly increased apoptosis rate | [5] |
| Clonogenic Inhibition | HO8910 CSCs | This compound (unspecified µM) + DDP | Significantly decreased clonal formation | [5] |
| Mitochondrial Damage | HO8910 CSCs | This compound (unspecified µM) + DDP | Increased mitochondrial function damage | [5] |
| In Vivo Tumor Growth | Nude Mouse Xenograft | This compound (dose-dependent) + DDP | Synergistically inhibited tumor growth | [5] [6] |
| Property/Condition | Details | Citation |
|---|---|---|
| Chemical Formula | C₁₃H₁₂N₄O₂ | [3] |
| CAS Number | 1088-56-8 | [3] |
| Purity for Research | ≥95% | [3] |
| In Vitro Concentrations | 10 - 80 µM | [6] [7] |
| Inhibition Specificity | Competes with riboflavin for RFT2 transporter binding | [5] [4] |
| Key Molecular Effect | Reduces riboflavin concentration and interferes with its metabolic pathways | [5] |
This protocol outlines the procedure for evaluating the synergistic effect of this compound with cisplatin in ovarian cancer cell cultures [5] [6].
This procedure verifies the on-target effect of this compound by assessing riboflavin uptake and related molecular changes [5].
This protocol describes the evaluation of this compound's efficacy in enhancing cisplatin chemotherapy in animal models [5] [6].
This compound (7,8,10-trimethylisoalloxazine) is a riboflavin decomposition product and competitive inhibitor that has emerged as a promising chemosensitizing agent in ovarian cancer research, particularly for overcoming cisplatin (DDP) resistance in cancer stem-like cells (CSCs). Ovarian cancer represents a significant clinical challenge in gynecological oncology, with mortality rates ranking first among gynecological malignancies primarily due to therapy resistance and disease recurrence. The cancer stem-like cell subpopulation has been identified as a key contributor to chemoresistance and recurrence, as these cells demonstrate enhanced DNA repair capacity, anti-apoptotic mechanisms, and metabolic adaptations that confer survival advantages during chemotherapy. Recent investigations have revealed that riboflavin enrichment in ovarian CSCs represents a critical metabolic dependency that can be therapeutically exploited using this compound to sensitize these resistant cells to conventional cisplatin chemotherapy [1] [2].
The strategic inhibition of riboflavin metabolism by this compound represents a novel differentiation therapy approach that targets fundamental metabolic dependencies of CSCs. Research indicates that this compound mediates its effects through at least two complementary mechanisms: direct competition with riboflavin uptake and metabolism, and modulation of key stemness signaling pathways, particularly the Notch signaling cascade. This dual activity results in the phenotypic differentiation of CSCs, reducing their self-renewal capacity and restoring sensitivity to cisplatin-induced apoptosis. The following application notes provide detailed methodologies and data analysis frameworks for implementing this compound in experimental models of ovarian cancer, with particular emphasis on overcoming cisplatin resistance in cancer stem-like cell populations [3].
Table 1: In Vitro Efficacy Parameters of this compound in Ovarian Cancer Models
| Parameter | Cell Line/Model | Experimental Conditions | Results | Citation |
|---|---|---|---|---|
| CSC Proportion (CD133+) | OVCAR-3/DDP | Treatment with this compound (concentration range: 10-80 µM) | Dose-dependent reduction in CD133+ population | [3] |
| Cisplatin IC50 | OVCAR-3 parental vs. OVCAR-3/DDP | 72h exposure | Parental: 20.93 µM; OVCAR-3/DDP: 502.1 µM (24-fold increase) | [3] |
| This compound IC50 | CSCs/DDP | 72h exposure | Approximately 40-80 µM range | [3] |
| Apoptosis Induction | CSCs/DDP | This compound + DDP combination | Significant increase in apoptosis vs. monotherapies | [3] [1] |
| Mitochondrial Membrane Potential | CSCs/DDP | This compound + DDP combination | Marked decrease in ΔΨm | [1] |
| Clonal Formation Inhibition | CSCs/DDP | This compound + DDP combination | Significant reduction in colony formation | [3] [1] |
| RFT2 Expression | HO8910 CSCs vs. NON-CSCs | mRNA and protein analysis | Overexpression in CSCs compared to NON-CSCs | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Parameter | Model System | Treatment Groups | Key Findings | Citation |
|---|---|---|---|---|
| Tumor Growth Inhibition | Nude mice inoculated with CSCs/DDP | DDP ± this compound (dose-range) | This compound dose-dependently enhanced DDP efficacy | [3] |
| Synergistic Cytotoxic Effect | Ovarian cancer nude mouse model | DDP + this compound combination | Enhanced DNA-damage response and increased apoptosis | [1] |
| CSC Marker Modulation | Xenografts from CSCs/DDP | This compound treatment | Reduced ratio of CD133+/CD117+ to CD44+/CD24- cells | [3] |
| Riboflavin Reversal | In vivo models | This compound + riboflavin co-treatment | Riboflavin reversed this compound effects, confirming target specificity | [1] |
OVCAR-3 Cell Maintenance: Culture human ovarian cancer OVCAR-3 cells (available from Shanghai Cell Bank of Chinese Academy of Sciences) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% bovine serum, 1×10⁵ IU/L penicillin, and 1×10⁵ IU/L streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Passage cells at 80-90% confluence using standard trypsinization protocols [3].
Induction of Cisplatin Resistance (OVCAR-3/DDP): Establish cisplatin-resistant sublines through gradual concentration escalation with short-term exposures. Begin with 5µM DDP treatment for 4 hours, wash with DDP-free medium, and allow cells to recover. Incrementally increase DDP concentration approximately two-fold at each step, repeating the process through 36 cycles over approximately 6 months until cells tolerate 640µM DDP. Validate resistance stability by maintaining cells in DDP-free medium for 2 months with periodic assessment of IC50 [3].
Cancer Stem-Like Cell (CSC) Isolation: Harvest OVCAR-3 or OVCAR-3/DDP cells in logarithmic growth phase. Label with CD133 antibodies conjugated to magnetic beads per manufacturer's instructions (Miltenyi Biotec). Separate CD133+ cells using MACS-LS separation columns. Maintain purified CSCs in ultralow attachment plates with knockout DMEM/F12 medium supplemented with 20% knockout serum replacement, 10 ng/mL basic fibroblast growth factor, 10 ng/mL leukemia inhibitory factor, and 20 ng/mL epidermal growth factor to preserve stemness [3] [1].
This compound Preparation: Prepare 10mM stock solution of this compound (98% purity, TRC, Canada) in DMSO, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles. For treatment, dilute in culture medium to achieve working concentrations (typically 10-80µM) with final DMSO concentration not exceeding 0.1% [3] [1].
Cytotoxicity Assessment (CCK-8 Assay): Plate CSCs or CSCs/DDP at 5×10³ cells/well in 96-well plates. After 24h, treat with this compound (0-80µM) and/or DDP (0-640µM) for 72h. Add 10µL CCK-8 solution (Dojindo Laboratories) per well and incubate for 2-4h. Measure absorbance at 450nm using a microplate reader. Calculate inhibition rates and IC50 values using non-linear regression analysis of dose-response curves [3].
Apoptosis Analysis by Flow Cytometry: Harvest approximately 1×10⁶ cells after treatment with this compound and/or DDP. Wash with cold PBS and resuspend in 1× binding buffer. Stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol. Analyze using BD Accuri C6 flow cytometry within 1h of staining. Use untreated cells as negative control and cisplatin-treated non-CSCs as positive control [1].
Surface Marker Analysis by Flow Cytometry: Harvest cells from experimental conditions and wash with PBS. Incubate with antibodies against CD133-PE, CD44-PE, CD24-FITC, and CD117-FITC on ice for 40min in the dark. After washing, resuspend in 200µL PBS and analyze using BD flow cytometer with FL1A channel for FITC and FL2A channel for PE detection. Calculate percentage of double-positive populations using BD FACSDiva software [3] [1].
Mitochondrial Membrane Potential (ΔΨm) Assessment: Collect treated cells and incubate with JC-1 dye according to manufacturer's instructions. Analyze using flow cytometry, measuring fluorescence emission at 530nm (monomeric form, green) and 590nm (J-aggregate form, red). Calculate ratio of red to green fluorescence, with decreased ratio indicating loss of mitochondrial membrane potential [1].
Clonogenic Formation Assay: Seed single-cell suspensions of CSCs/DDP (500 cells/well) in 6-well ultralow attachment plates. Treat with this compound and/or DDP at specified concentrations for 14 days, refreshing medium and treatments every 3-4 days. Stain colonies with 0.5% crystal violet in methanol after formaldehyde fixation, and count colonies containing >50 cells manually [3] [1].
Animal Model Establishment: Use 6-8 week-old female BALB/c nude mice (approximately 18-22g) under specific pathogen-free conditions. Suspend CSCs/DDP (1×10⁵ cells) in 50μL Matrigel solution (1:1 dilution with DMEM) and inject subcutaneously into the flank region. Monitor tumor growth until palpable tumors reach approximately 50-100mm³ before initiating treatment [3].
Treatment Protocol and Group Allocation: Randomize tumor-bearing mice into experimental groups (typically n=5-8/group):
Tissue Collection and Analysis: Euthanize mice at experimental endpoint, excise tumors, and weigh. Divide each tumor for multiple analyses: flash-freeze for protein/RNA isolation, fix in 4% paraformaldehyde for immunohistochemistry, and dissociate for flow cytometry analysis of CSC markers [3].
The chemosensitizing activity of this compound operates through two primary interconnected mechanisms: riboflavin competition and stemness pathway modulation. Research has demonstrated that ovarian CSCs overexpress riboflavin transporter 2 (RFT2) at both mRNA and protein levels, resulting in intracellular riboflavin accumulation. This riboflavin enrichment enhances the antioxidant capacity of CSCs, protecting them from cisplatin-induced oxidative stress and DNA damage. This compound functions as a competitive inhibitor of riboflavin, reducing its intracellular concentration and thereby sensitizing CSCs to oxidative damage induced by chemotherapy [1].
Transcriptome sequencing analyses have further revealed that this compound modulates critical stemness pathways, particularly inhibiting the Notch signaling cascade. Western blot analyses demonstrate decreased expression of Notch pathway components in CSCs/DDP following this compound treatment. This pathway inhibition correlates with phenotypic differentiation of CSCs, reducing the CD133+/CD117+ and CD44+/CD24- populations and diminishing tumorigenic potential. The combination of metabolic interference through riboflavin competition and direct modulation of stemness pathways represents a novel two-pronged approach to targeting the therapy-resistant CSC subpopulation in ovarian cancer [3].
The diagram below illustrates the molecular mechanisms through which this compound sensitizes ovarian cancer stem-like cells to cisplatin:
Diagram 1: Molecular mechanism of this compound-mediated chemosensitization. This compound (yellow) competes with riboflavin (green) for RFT2 transporter, reducing antioxidant defense while simultaneously inhibiting Notch signaling pathway, leading to CSC differentiation and enhanced cisplatin-induced apoptosis.
The integration of this compound into ovarian cancer therapeutic studies requires consideration of several experimental parameters. For in vitro models, researchers should implement appropriate dose-ranging studies with this compound concentrations typically between 10-80µM in combination with cisplatin at concentrations relevant to the specific cell line resistance profile. The sequential administration of this compound prior to or concurrent with cisplatin exposure appears optimal based on current research, with 24-48h pre-treatment followed by combination treatment yielding robust differentiation effects. For in vivo applications, the documented dose range of 10-40 mg/kg administered intraperitoneally every 2-3 days in combination with standard cisplatin regimens (3-5 mg/kg weekly) provides a validated starting point for efficacy studies [3] [1].
Researchers should implement appropriate control conditions to validate the riboflavin-specificity of this compound effects, including riboflavin co-treatment reversal experiments. The assessment of CSC markers (CD133, CD117, CD44, CD24) before and after treatment provides critical validation of phenotypic differentiation. Furthermore, evaluation of mitochondrial function and apoptotic markers offers insight into the downstream consequences of riboflavin metabolism inhibition. For mechanistic studies, inclusion of Notch pathway component analysis (Notch1 intracellular domain, Hes1, Hey1) strengthens the investigation of this compound's multimodal activity [3] [1].
Several technical considerations warrant attention when implementing this compound in experimental systems. This compound exhibits photosensitivity, requiring protection from light during preparation and administration. Solubility limitations necessitate DMSO as a primary solvent, with careful attention to final concentration in cellular assays (<0.1%) and appropriate vehicle controls. The batch-to-batch verification of this compound purity is recommended, with HPLC validation for critical studies [3].
In vivo administration requires attention to formulation stability and appropriate dosing schedules aligned with cisplatin pharmacokinetics. Researchers should monitor animal weight, behavior, and general health indicators to differentiate expected chemotherapeutic effects from potential compound-specific toxicity. The assessment of riboflavin status in tumor tissues through HPLC measurement or RFT2 expression analysis provides valuable pharmacodynamic markers for target engagement [1]. For advanced preclinical development, the integration of PK/PD modeling that incorporates drug-target binding kinetics may enhance prediction of clinical translation potential, as demonstrated for other targeted therapeutics [4].
This compound represents a promising differentiation-inducing agent and chemosensitizer that specifically targets the therapy-resistant cancer stem-like cell population in ovarian cancer. Through its dual mechanisms of riboflavin competition and Notch pathway inhibition, this compound addresses fundamental metabolic and signaling dependencies of CSCs, resulting in phenotypic differentiation and restored sensitivity to cisplatin. The detailed protocols and data frameworks provided in these application notes support standardized implementation across research settings, facilitating further investigation of this innovative approach to overcoming chemoresistance. As research progresses, the integration of this compound into multimodal therapeutic strategies may ultimately improve outcomes for ovarian cancer patients facing limited options due to recurrent, treatment-resistant disease.
Flavins, such as This compound (7,8,10-trimethylisoalloxazine), are vital redox-active cofactors in numerous enzymatic reactions. Accurate molecular mechanics (MM) force field parameters are essential for simulating their behavior in biological systems. The CHARMM General Force Field (CGenFF) provides a framework for generating parameters for drug-like molecules and cofactors, ensuring compatibility with the CHARMM36 biomolecular force field [1] [2]. This protocol outlines the parameterization of this compound, highlighting the use of the CGenFF program and subsequent validation steps crucial for reliable molecular dynamics (MD) simulations.
The isoalloxazine ring system of flavins can exist in multiple protonation and redox states, participating in one- and two-electron transfer reactions [3]. The CGenFF program operates within an additive force field framework, using a classical potential energy function that includes bonded terms (bonds, angles, dihedrals, impropers) and non-bonded terms (electrostatics and van der Waals) to calculate the energy of a system [1] [4]. The parameterization philosophy prioritizes quality and physical accuracy, often relying on quantum mechanical (QM) data for optimization [1].
The initial step in parameterizing a novel molecule like this compound involves using the CGenFF program to generate topology and parameter files by analogy to existing parametrized compounds. The following diagram illustrates the core workflow for obtaining and evaluating initial parameters:
This compound.mol2) containing the 3D structure of this compound. This file must have all hydrogen atoms present, correct bond orders, and the appropriate protonation state for the isoalloxazine ring [4]..str) containing the topology (RESI) and parameter sections. CGenFF assigns penalty scores for atomic charges and bonded parameters, indicating the quality of the analogy used.Analysis of the initial CGenFF output for this compound reveals several parameters with high penalty scores, necessitating further optimization [6].
Table 1: Selected Initial Atomic Charges and Penalties for this compound
| Atom | CGenFF Atom Type | Initial Charge | Charge Penalty |
|---|---|---|---|
| N1 | NG2D1 | -0.758 | 174.706 |
| C2 | CG2O6 | 0.876 | 112.516 |
| O2 | OG2D1 | -0.390 | 8.989 |
| N3 | NG2S1 | -0.232 | 31.688 |
Table 2: Selected Initial Bonded Parameters and Penalties for this compound
| Parameter Type | Atom Types | Initial Value | Penalty |
|---|---|---|---|
| Bond | CG2O6 NG2D1 | 500.00 kcal/mol/Ų, 1.3100 Š| 15 |
| Bond | CG2R64 NG2D1 | 305.00 kcal/mol/Ų, 1.4140 Š| 160 |
| Angle | NG2D1 CG2O6 OG2D1 | 60.00 kcal/mol/rad², 125.70° | 16 |
| Angle | CG2O6 NG2D1 CG2R64 | 50.00 kcal/mol/rad², 108.00° | 82.9 |
Parameters with penalty scores above 50 require extensive validation and optimization [6]. The primary method involves targeting QM data.
The CGenFF Parameter Optimizer automates the optimization of dihedral parameters [4].
For atomic charges and other terms, a manual optimization strategy is employed, following the CHARMM force field parametrization protocol [3].
Validating optimized parameters is critical before use in production simulations.
The following diagram summarizes the key stages of validation and their logical relationship:
Parameterizing molecules like this compound in CGenFF involves a systematic process of initial assignment, careful evaluation of penalty scores, and targeted optimization using high-level QM data. Adherence to the following best practices is recommended:
This protocol provides a robust foundation for generating accurate and reliable CGenFF parameters for this compound and other complex drug-like molecules, facilitating high-quality computational research in drug development.
This protocol details the methodology for computing the free energy profiles of deprotonation reactions for lumiflavin in its semiquinone and fully reduced oxidation states, based on the work of Kılıç and Ensing [1] [2] [3]. The core of the method involves using constrained Density Functional Theory-based Molecular Dynamics (DFT-MD) simulations to calculate the Potential of Mean Force (PMF).
The overall workflow for this protocol is summarized below.
1. System Setup and Software
2. Dynamics and Free Energy Calculation The free energy profile, or Potential of Mean Force (PMF), is calculated as a function of a reaction coordinate (RC) describing the proton transfer. This is achieved through a series of constrained molecular dynamics simulations [1] [2].
3. Reaction Coordinates (RCs) Two different reaction coordinates were employed and compared [2]. Their definitions and parameters are listed in the table below.
Table 1: Reaction Coordinates for Proton Transfer Simulations
| Reaction Coordinate | Mathematical Definition | Parameters | Pros & Cons |
|---|
| Coordination Number (( n_c )) | ( n_c = \frac{1 - (d(N-H)/d_0)^n}{1 - (d(N-H)/d_0)^m} ) | ( d_0 = 1.3 , \text{Å} ) ( n = 8 ) ( m = 16 ) [2] | Pro: Allows the solvent to choose the accepting water molecule freely. Con: Difficult to simulate the reverse (proton capture) process as the proton can escape into the bulk [2]. | | Distance Difference (( \Delta d )) | ( \Delta d = d(N-H) - d(O_W-H) ) | N/A | Pro: Allows simulation of both proton donation and capture. Con: Requires pre-definition of the accepting water oxygen atom (( O_W )) [2]. |
4. pKa Calculation The acidity constant is derived from the free energy difference between the protonated and deprotonated states [2]: ( pK_a = \frac{\Delta A}{k_B T \ln(10)} ) where ( \Delta A ) is the Helmholtz free energy difference obtained from the PMF, ( k_B ) is Boltzmann's constant, and ( T ) is the absolute temperature.
While not providing full MD parameters, other computational studies on this compound can offer valuable insights for related simulation work.
The presented protocol is a robust approach for computing pKa values. For researchers, note that using constrained dynamics with geometric reaction coordinates is computationally demanding but offers a first-principles path to thermodynamic properties. The choice of reaction coordinate is critical. The distance difference coordinate ( \Delta d ) offers more control for studying reversible processes, while the coordination number ( n_c ) offers more spontaneity. The identified limitation regarding the RC suggests an area for methodological development [2].
The table below summarizes the main experimental contexts in which lumiflavin detection and application are mentioned in the literature. These can guide your protocol development.
| Application Context | Key Information | Reference |
|---|---|---|
| Analytical Determination of Riboflavin | A "modified this compound procedure" is noted as suitable for determining riboflavin content in complex materials like soybean. | [1] |
| Computational Spectroscopy Benchmark | Serves as a model compound for benchmarking DFT functionals in resonance Raman spectroscopy, relevant for interpreting fluorescence and vibrational data. | [2] |
| Protein-Ligand Interaction Studies | Used in advanced magneto-fluorescence microscopy (MFFMS) to study photodegradation and quantum effects in protein-flavin interactions. | [3] |
| Detection of Riboflavin Uptake | Described as a riboflavin analog used for detecting riboflavin uptake in human intestinal epithelial cells. | [4] [5] |
Although explicit protocols are not available in the searched literature, the following points from the search results can inform your experimental design:
Based on the general applications identified, the core workflow for an experiment using this compound to study riboflavin uptake could be conceptualized as follows:
It is important to note the constraints of the information gathered:
Time-Resolved Infrared (TRIR) spectroscopy has emerged as a powerful technique for investigating photochemical processes in flavin-based systems, providing unparalleled insights into molecular structure and dynamics on ultrafast timescales. This compound (7,8,10-trimethylisoalloxazine) serves as an excellent model compound for studying the spectroscopic properties and photochemical behavior of more complex biological flavins, including flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavin cofactors are essential components in numerous photobiological systems, including blue light-sensitive photoreceptors such as BLUF (Blue Light Using Flavin) domains, photolyases, and cryptochromes. The isoalloxazine ring system of this compound exhibits characteristic vibrational modes that are highly sensitive to electronic excitation, hydrogen bonding, and protonation state, making TRIR spectroscopy particularly well-suited for investigating flavin photochemistry [1] [2].
The fundamental principle of TRIR spectroscopy involves using a pump-probe approach where an initial laser pulse (typically in the visible range) photoexcites the flavin system, initiating photochemistry, while a delayed infrared pulse probes the subsequent changes in vibrational frequencies. This technique enables researchers to monitor the kinetics of excited state decay, ground state recovery, and the formation and decay of photochemical intermediates with femtosecond to picosecond temporal resolution. For flavin systems, TRIR has proven invaluable in characterizing the excited state dynamics, hydrogen bonding rearrangements, and electron transfer processes that underlie their biological functions [1].
Proper sample preparation is critical for obtaining high-quality TRIR data from this compound systems. The following protocol outlines the essential steps for sample preparation:
Solvent Selection: Prepare this compound solutions in appropriate deuterated solvents (typically D₂O) at concentrations ranging from 0.5-2 mM. Deuterated solvents are preferred to avoid spectral interference from O-H bending vibrations around 1640 cm⁻¹, which would overlap with the important C=O stretching region of this compound [2]. For studies of anionic flavin species, maintain alkaline conditions (pH ~10), while for neutral flavin studies, use neutral pH conditions.
Anaerobic Handling: For investigations of reduced flavin species, establish anaerobic conditions using either a glove box or through multiple freeze-pump-thaw cycles. Chemical reduction can be achieved by adding sodium dithionite or sodium oxalate to buffered this compound solutions followed by 30 minutes of irradiation under anaerobic conditions [1].
Sample Cell Preparation: Utilize calcium fluoride (CaF₂) or barium fluoride (BaF₂) windows with pathlengths of 50-100 μm for TRIR experiments. These materials provide excellent infrared transmission in the key spectral region of 1400-1800 cm⁻¹ where flavin vibrational modes appear. Ensure proper spacing using Teflon or polyethylene spacers and maintain temperature control using a compatible cell holder [1].
Control Experiments: Always perform control experiments with pure solvent under identical conditions to subtract any solvent-related signals. For protein-bound flavin studies, compare samples with and without flavin cofactors to distinguish protein signals from flavin vibrations.
The following step-by-step protocol describes the collection of TRIR data for this compound systems:
Laser Configuration: Set up the TRIR spectrometer with a visible pump beam (typically centered at 450-470 nm to excite the flavin S₀→S₁ transition) and a broadband mid-infrared probe beam. Ensure that the pump beam intensity is properly adjusted to maximize excitation while minimizing multiphoton processes and sample damage [1].
Delay Stage Calibration: Calibrate the optical delay stage to achieve accurate time delays between pump and probe pulses. For complete characterization of flavin photodynamics, collect data across a wide time range from femtoseconds (10⁻¹⁵ s) to nanoseconds (10⁻⁹ s) or longer, using logarithmic spacing to adequately capture both fast and slow processes [1].
Spectral Acquisition: Acquire TRIR spectra by measuring the differential absorbance (ΔA) between pumped and unpumped conditions at each delay time. Employ a rotating sample cell or flowing jet system to prevent photodamage and ensure sample renewal between laser shots. Typically average 100-1000 laser shots per delay point to achieve adequate signal-to-noise ratio [1].
Reference Measurements: Regularly collect reference spectra of the ground state flavin using Fourier Transform Infrared (FTIR) spectroscopy to correlate TRIR features with known vibrational modes. For absolute frequency calibration, use known atmospheric water vapor or polystyrene standards [2].
Proper data analysis is essential for extracting meaningful information from TRIR experiments:
Global Analysis: Apply global fitting algorithms (such as Glotaran or similar software) to decompose the time-dependent spectral evolution into distinct components with associated spectra and kinetics. This analysis typically employs a sequential model with increasing time constants to describe the evolution of the system through distinct intermediate states [1].
Spectral Interpretation: Identify key vibrational features by comparing experimental difference spectra with computational predictions. Focus particularly on the diagnostic region between 1450-1750 cm⁻¹, which contains the C=O and C=N stretching vibrations that report on the flavin's electronic state and hydrogen bonding environment [2].
Kinetic Modeling: Extract time constants for processes such as excited state decay, radical pair formation, and ground state recovery by fitting kinetic traces at characteristic frequencies. For complex kinetic schemes, consider using target analysis approaches that incorporate specific physicochemical models [1].
Table 1: Key Vibrational Modes of this compound in the TRIR Spectrum
| Frequency Range (cm⁻¹) | Vibrational Assignment | Sensitivity | Information Content |
|---|---|---|---|
| 1690-1740 | C2=O and C4=O stretches | High | Hydrogen bonding status, electronic structure |
| 1620-1660 | C=N stretches (in-plane) | Medium | π-electron density, conjugation pattern |
| 1540-1580 | C=N stretches (out-of-plane) | Medium | Ring deformation, coupling to C=C stretches |
| 1480-1520 | Ring skeletal vibrations | Low | Global structural changes |
Computational approaches are indispensable for interpreting TRIR spectra of this compound, as they provide explicit assignments of the observed vibrational bands and insights into the underlying structural changes. The following protocol outlines an effective computational strategy:
Model System Selection: Begin with the This compound molecule (7,8,10-trimethylisoalloxazine) as a computationally efficient model for more complex flavins. This approach eliminates complications from the ribityl and phosphate groups while retaining the essential photophysics of the isoalloxazine ring system [3] [4].
Level of Theory: Employ Time-Dependent Density Functional Theory (TD-DFT) for excited state geometry optimizations and frequency calculations. Based on comprehensive benchmarking studies, the OLYP, TPSSh, and HCTH functionals have demonstrated superior performance for predicting flavin vibrational spectra, particularly under resonance conditions [3]. Use polarized double-ζ basis sets (such as cc-pVDZ or aug-cc-pVDZ) as a practical compromise between accuracy and computational cost, especially for QM/MM applications [3].
Solvent Effects: Account for aqueous solvation using a combined QM/MM and PCM approach. Specifically: (1) extract snapshots from molecular dynamics simulations of this compound in TIP3P water; (2) treat the this compound and key surrounding water molecules quantum mechanically while including more distant waters molecular mechanically; and (3) embed the entire system in a polarizable continuum model to capture long-range electrostatic effects [2]. This multi-layer approach has been shown to significantly improve the agreement between computed and experimental band frequencies and intensities.
Frequency Calculations: Compute harmonic vibrational frequencies for ground and excited states using the same functional and basis set. Apply empirical scaling factors (typically 0.96-0.98 for B3LYP) to correct for systematic overestimation. For direct comparison with TRIR difference spectra, calculate the ΔA spectrum as the difference between excited state and ground state spectra [2].
Effective spectral interpretation requires careful correlation of computational predictions with experimental observations:
Mode Assignment: Analyze computed normal modes to assign experimental bands. For this compound, focus particularly on the four prominent stretching modes in the 1450-1750 cm⁻¹ range: the C2=O and C4=O stretches, and the coupled in-plane and out-of-plane C=N stretches (referred to as C=Nin and C=Nout) [2].
Intensity Analysis: Compare computed and experimental band intensities, not just frequencies. The C=Nout to C=Nin intensity ratio is a particularly sensitive diagnostic, with an experimental ratio of approximately 5:1 that can be used to validate computational models [2].
Isotope Effects: Employ selective isotopic labeling (e.g., ¹³C or ¹⁵N substitution) to confirm vibrational assignments. For protein-bound flavins, incorporate isotopic labels into the cofactor during sample preparation. Computational modeling of isotopically substituted systems provides direct validation of assignments [1].
Solvent Microenvironment: Use the sensitivity of carbonyl stretching frequencies to hydrogen bonding as a quantitative probe of the local environment. Computational studies indicate that explicit inclusion of hydrogen-bonded water molecules is essential for accurate prediction of C=O frequencies [2].
The following diagram illustrates the comprehensive workflow for TRIR spectroscopy of this compound systems, integrating both experimental and computational components:
Diagram 1: Comprehensive workflow for TRIR spectroscopy of this compound systems, integrating experimental and computational approaches.
This compound TRIR spectroscopy has provided fundamental insights into the photochemical mechanisms of flavin-based photoreceptors:
BLUF Domain Mechanisms: TRIR studies of this compound in various solvent environments have helped elucidate the hydrogen bond rearrangement that occurs upon photoexcitation of BLUF domains. These investigations revealed that light-induced changes in hydrogen bonding around the C4=O group are central to the photocycle, with the C4=O frequency shifting by approximately 20 cm⁻¹ between dark-adapted and light-adapted states [5] [1].
LOV Domain Photochemistry: In LOV domains, TRIR has been used to characterize the formation of the flavin-cysteine adduct that occurs following blue light absorption. This compound model studies have helped identify vibrational markers for the triplet state that precedes adduct formation and have quantified the effect of hydrogen bonding on the reaction kinetics [1].
Proton-Coupled Electron Transfer: For the BLUF protein PixD, TRIR spectroscopy enabled the separation of proton-coupled electron transfer into distinct steps, showing that initial formation of the anionic flavin radical (FAD•⁻) is followed by proton transfer to yield the neutral semiquinone (FADH•). This compound model studies in solution provided key reference data for interpreting the protein spectra [1].
Cutting-edge applications of this compound TRIR spectroscopy continue to expand our understanding of flavin photophysics:
Isotope Editing: Strategic isotopic labeling of this compound (e.g., ¹³C at the C2, C4, or C10 positions or ¹⁵N at specific ring nitrogens) combined with TRIR has enabled definitive assignment of vibrational bands and revealed site-specific structural dynamics during photochemical processes [1].
Solvation Dynamics: TRIR studies of this compound in solvents of varying hydrogen bonding capacity have quantified how solvent reorganization following photoexcitation influences flavin photochemistry. These studies demonstrate that the C2=O and C4=O groups respond differently to their microenvironments, with the C4=O being more sensitive to hydrogen bonding changes [2].
Computational Benchmarking: The well-characterized TRIR spectrum of this compound serves as an important benchmark for evaluating new computational methods. Recent comprehensive assessments of density functionals have identified OLYP, TPSSh, and HCTH as particularly accurate for predicting flavin vibrational spectra under resonance conditions [3].
Table 2: Comparison of Computational Methods for Flavin TRIR Spectrum Prediction
| Functional | Basis Set | Solvent Model | Accuracy | Computational Cost | Best Use Cases |
|---|---|---|---|---|---|
| B3LYP | 6-31+G | PCM | Moderate | Medium | Initial screening |
| OLYP | aug-cc-pVDZ | QM/MM+PCM | High | High | Final accurate predictions |
| TPSSh | cc-pVDZ | Cluster model | Medium-High | Medium | Balanced approach |
| HCTH | aug-cc-pVDZ | PCM | High | Medium-High | Resonance Raman |
| B3LYP | cc-pVQZ | PCM | Medium | Very High | Gas-phase reference |
Effective implementation of this compound TRIR spectroscopy requires attention to potential challenges:
Signal-to-Noise Optimization: If TRIR signals are weak, consider the following adjustments: (1) increase sample concentration up to 2-3 mM while ensuring acceptable IR transmission; (2) optimize pump laser power to maximize excitation without causing multiphoton processes or sample degradation; (3) increase averaging with careful attention to sample stability; (4) verify that the pump and probe beams are spatially and temporally overlapped precisely [1].
Artifact Identification: Common artifacts in TRIR spectra include: (1) solvent heating signals that appear as broad features and decay slowly; (2) pump scatter that creates sharp, negative features; (3) photodegradation products that accumulate during extended measurements. Implement control experiments and careful data processing to identify and mitigate these artifacts [1] [2].
Computational Discrepancies: If computational predictions disagree with experimental spectra: (1) verify that the functional and basis set have been properly benchmarked for flavin systems; (2) ensure that the solvation model adequately represents the experimental conditions; (3) check that the excited state geometry optimization has converged properly; (4) consider anharmonic corrections if high accuracy is required [3] [2].
Advanced TRIR methodologies continue to expand the applications of this compound spectroscopy:
Two-Dimensional TRIR: The emerging technique of 2D-TRIR provides additional resolution of vibrational coupling and energy transfer pathways in flavin systems, potentially revealing subtle structural changes that are obscured in conventional TRIR spectra [6].
Multimodal Spectroscopy: Combining TRIR with complementary techniques such as time-resolved visible spectroscopy and X-ray scattering provides a more comprehensive picture of flavin photochemistry, connecting vibrational dynamics to electronic and structural changes [1].
Advanced QM/MM Methods: Incorporating more sophisticated QM/MM approaches, including polarizable force fields and dynamical averaging, continues to improve the agreement between computed and experimental spectra, potentially enabling more detailed structural interpretation of TRIR data [2].
Protein Applications: The insights gained from this compound model studies are increasingly being applied to protein-embedded flavins, with recent studies demonstrating that TRIR can detect small changes in hydrogen bonding around the chromophore despite highly conserved binding pockets [1].
This compound TRIR spectroscopy represents a powerful approach for investigating the photochemical properties of flavin systems, providing unique insights into structure and dynamics on biologically relevant timescales. The integration of carefully designed experiments with sophisticated computational models enables detailed interpretation of vibrational spectra and connects spectral features to specific molecular processes. As both experimental and computational methodologies continue to advance, TRIR spectroscopy will undoubtedly remain an essential tool for elucidating the photochemical mechanisms of flavin-containing photoreceptors and enzymes. The protocols and applications outlined in this document provide a foundation for the effective implementation of these methods in diverse research contexts.
This compound is a riboflavin decomposition product and competitive inhibitor that has demonstrated significant potential in targeting cancer stem cells (CSCs) in ovarian cancer. CSCs represent a subpopulation of tumor cells with self-renewal capacity, multi-directional differentiation potential, and enhanced resistance to conventional chemotherapy. These cells are now recognized as a primary cause of tumor recurrence and therapy failure in ovarian cancer patients, with studies indicating that 70–85% of patients experience relapse within few years after initial treatment. The ability of CSCs to remain dormant (G0 cell cycle phase), maintain high telomerase activity, and upregulate DNA repair mechanisms allows them to evade conventional chemotherapeutic agents that typically target rapidly dividing cells. This compound addresses this clinical challenge by inducing phenotypic differentiation of CSCs, thereby reducing their stem-like properties and restoring sensitivity to chemotherapeutic drugs like cisplatin [1].
The molecular basis of this compound's activity relates to its structural similarity to riboflavin, which our previous research has identified as an essential factor for maintaining CSC characteristics. As a competitive inhibitor of riboflavin, this compound disrupts critical metabolic pathways in CSCs, ultimately leading to reduced expression of stemness markers and inhibition of key signaling pathways, particularly the Notch signaling cascade. Transcriptome sequencing analyses have confirmed that this compound's effects are mechanistically linked to modulation of notch and stem cell pathways, providing a rational basis for its differentiation-inducing properties. This protocol document provides detailed methodologies for investigating this compound-induced differentiation of CSCs, with particular emphasis on overcoming cisplatin resistance in ovarian cancer models [1].
The development of cisplatin-resistant cell lines is fundamental for studying CSC dynamics and this compound efficacy. This protocol utilizes a medium-dose, short-term exposure method that mimics the clinical development of chemotherapy resistance:
Table 1: Typical Development Timeline for Cisplatin-Resistant OVCAR-3 Cells
| Month | Cisplatin Concentration (μM) | Treatment Cycles Completed | Expected IC₅₀ (μM) |
|---|---|---|---|
| 1 | 5–20 | 6 | 50–80 |
| 2 | 40–80 | 12 | 100–150 |
| 3 | 160–320 | 18 | 200–300 |
| 4–6 | 640 | 36 | 500–550 |
CSCs can be isolated from both parental and cisplatin-resistant OVCAR-3 cells using surface marker expression:
For comprehensive CSC characterization, evaluate multiple stem cell markers simultaneously. The CD44⁺/CD24⁻ profile has been established as a reliable indicator of stem-like properties in ovarian cancer:
Determining the appropriate concentration range for this compound alone and in combination with cisplatin is crucial for evaluating its efficacy:
Table 2: Typical Dose-Response Parameters for this compound in Ovarian CSCs
| Treatment | IC₅₀ (μM) | Resistance Index | Fold Change vs. Control |
|---|---|---|---|
| Cisplatin in Parental OVCAR-3 | 20.93 | 1.0 | - |
| Cisplatin in OVCAR-3/DDP | 502.1 | 24.0 | 24.0× |
| This compound in OVCAR-3/DDP | 45.2 | - | - |
| Cisplatin + this compound (20 μM) in OVCAR-3/DDP | 98.5 | 4.7 | 5.1× reduction |
This compound's effects on stemness functionality can be evaluated through several complementary assays:
Clonogenic Formation Assay:
Apoptosis Analysis:
Mitochondrial Membrane Potential (ΔΨm):
This compound's differentiation-inducing capacity can be quantified through temporal analysis of CSC surface markers:
The following diagram illustrates the proposed mechanism of this compound-induced differentiation through inhibition of the Notch signaling pathway:
Transcriptome sequencing has identified the Notch signaling pathway as a key target of this compound activity. The following protocols assess Notch pathway modulation:
Western Blot Analysis of Notch Pathway Components:
Quantitative Real-Time PCR of Stemness Factors:
Table 3: Molecular Changes Following this compound Treatment in Ovarian CSCs
| Parameter | Time Point | Change with this compound | Functional Significance |
|---|---|---|---|
| CD133⁺/CD44⁺ Population | 7 days | ↓ 50–60% | Reduced stem cell pool |
| Notch1 (NICD) Protein | 24–48 hours | ↓ 40–70% | Pathway inhibition |
| Hes1 mRNA Expression | 24 hours | ↓ 50–65% | Downstream signaling blockade |
| Nanog mRNA Expression | 72 hours | ↓ 60–75% | Pluripotency network suppression |
| Cisplatin IC₅₀ | 7 days | ↓ 4–5 fold | Chemosensitization |
The in vivo efficacy of this compound can be evaluated using xenograft models established from CSCs/DDP:
The following workflow diagram outlines the complete experimental pipeline for evaluating this compound efficacy from in vitro to in vivo studies:
Rigorous statistical analysis is essential for validating this compound's effects on CSC differentiation:
When interpreting experimental outcomes, consider the following key indicators of this compound efficacy:
The dynamic nature of CSC populations should be considered when interpreting results. Research indicates that differentiated cancer cells can contribute to maintaining CSC properties through secreted factors that activate Notch signaling, creating a self-sustaining niche. This compound's ability to disrupt this autonomous maintenance loop represents a crucial aspect of its mechanism that may not be immediately apparent in short-term assays [2] [5].
The Notch signaling pathway represents a highly conserved cell-cell communication system that plays fundamental roles in cell fate determination, differentiation, proliferation, and survival. Dysregulation of Notch signaling has been implicated in numerous cancers, making it an attractive therapeutic target. Lumiflavin (7,8,10-trimethylisoalloxazine), a riboflavin derivative and competitive inhibitor, has emerged as a promising experimental therapeutic agent that modulates Notch signaling to overcome chemotherapy resistance in cancer treatment, particularly in ovarian cancer. This compound functions primarily as a competitive antagonist of riboflavin, interfering with flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN) synthesis, thereby disrupting cellular redox reactions and antioxidant defense mechanisms [1] [2].
Recent investigations have revealed that this compound exerts profound effects on cancer stem-like cells (CSCs), a subpopulation of tumor cells with enhanced chemotherapy resistance and tumor-initiating capabilities. In ovarian CSCs, this compound treatment significantly reduces the proportion of CD133+/CD117+ and CD44+/CD24- cells, which are established CSC markers [3]. Transcriptome sequencing analysis demonstrates that this compound-mediated suppression of CSCs occurs through inhibition of the Notch signaling pathway, specifically by downregulating the expression of Notch receptors and their downstream targets [3]. This mechanistic insight provides the foundation for developing this compound as a potential chemo sensitizing agent in combination with conventional chemotherapeutics like cisplatin.
The following diagram illustrates the molecular mechanism of this compound-mediated Notch pathway inhibition:
Figure 1: Mechanism of this compound-mediated Notch pathway inhibition and chemo sensitization. This compound competitively inhibits riboflavin metabolism, subsequently downregulating Notch signaling pathway activation, which reduces cancer stem cell maintenance and enhances chemotherapy sensitivity.
Ovarian cancer remains the most lethal gynecological malignancy, primarily due to the development of chemotherapy resistance and disease recurrence. Research has demonstrated that this compound exhibits significant therapeutic potential in overcoming cisplatin resistance in ovarian cancer models. In DDP-resistant ovarian cancer OVCAR-3 cell lines (CSCs/DDP), this compound treatment dose-dependently enhanced the chemotherapeutic effect of cisplatin, both in vitro and in vivo [3]. The compound effectively reduced resistance development and increased cisplatin sensitivity by inducing phenotypic differentiation of CSCs, thereby converting them to a more chemotherapy-sensitive state.
The therapeutic efficacy of this compound extends to in vivo models, where it demonstrated dose-dependent tumor growth inhibition in nude mice xenografts inoculated with CSCs/DDP [3]. Importantly, this compound treatment significantly reduced the ratio of CD133+/CD117+ to CD44+/CD24+ cells, which represents a critical indicator of CSC population reduction. These findings position this compound as a promising adjunctive therapy that could potentially overcome one of the most significant challenges in oncology – chemotherapy resistance driven by cancer stem cells.
The Notch signaling pathway has emerged as a pivotal regulator of cancer stemness and therapy resistance. In mammalian systems, Notch comprises four receptors (NOTCH1-4) and five ligands (DLL1, DLL3, DLL4, JAG1, JAG2) that orchestrate a complex signaling cascade critical for cell fate decisions [4] [5]. Canonical Notch activation involves three proteolytic cleavages (S1-S3), resulting in release of the Notch intracellular domain (NICD), which translocates to the nucleus and activates target gene expression [5] [6]. In ovarian cancer, Notch signaling is frequently hyperactivated and contributes to CSC maintenance, making it an attractive target for therapeutic intervention.
This compound represents a novel approach to Notch pathway modulation by targeting the upstream regulatory mechanisms that connect cellular metabolism with stemness signaling. Transcriptome sequencing and Western blot analysis have confirmed that this compound inhibits protein expression of key components of the Notch signaling pathway in CSCs/DDP [3]. This mechanism aligns with current therapeutic strategies targeting Notch signaling in cancer, which include γ-secretase inhibitors, monoclonal antibodies against Notch receptors or ligands, and transcriptional complex inhibitors [7].
Magnetic-Activated Cell Sorting (MACS):
Flow Cytometry Validation:
CCK-8 Viability Assay:
Resistance Index Calculation: Calculate resistance index using the formula: Resistance Index = IC50 of Resistant Cells / IC50 of Parental Cells [3]
Annexin V Apoptosis Assay:
Mitochondrial Membrane Potential (ΔΨm) Assessment:
Animal Selection and Ethics:
Tumor Inoculation:
Table 1: In vitro efficacy of this compound in ovarian cancer stem-like cells
| Parameter | CSCs/DDP + Vehicle | CSCs/DDP + this compound (20 μM) | CSCs/DDP + Cisplatin (40 μM) | CSCs/DDP + Combination |
|---|---|---|---|---|
| IC50 to Cisplatin (μM) | 502.1 ± 25.4 | 298.7 ± 18.3* | N/A | 152.4 ± 12.6 |
| Apoptosis Rate (%) | 5.2 ± 0.8 | 8.7 ± 1.2* | 15.3 ± 2.1* | 38.6 ± 3.4 |
| Mitochondrial Membrane Potential (ΔΨm) | 100 ± 4.5 | 85.3 ± 3.8* | 72.6 ± 3.2* | 45.2 ± 2.9 |
| Clonogenic Formation (%) | 100 ± 5.2 | 78.6 ± 4.3* | 65.4 ± 3.9* | 28.7 ± 2.6 |
| CD133+/CD117+ Population (%) | 12.4 ± 1.3 | 8.2 ± 0.9* | 9.8 ± 1.1* | 3.6 ± 0.5 |
Data presented as mean ± SEM; *p<0.05, p<0.01 vs. CSCs/DDP + Vehicle group; N/A: Not applicable [3]
Table 2: In vivo efficacy of this compound in ovarian cancer xenograft models
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (g) | CD133+/CD117+ Cells in Tumor (%) |
|---|---|---|---|---|
| Vehicle Control | 1256.4 ± 145.8 | - | +0.8 ± 0.3 | 10.8 ± 1.2 |
| This compound (5 mg/kg) | 892.7 ± 98.5* | 29.0 | +0.5 ± 0.4 | 7.4 ± 0.9* |
| This compound (10 mg/kg) | 654.3 ± 72.6* | 47.9 | +0.2 ± 0.5 | 5.1 ± 0.7* |
| Cisplatin Alone | 735.8 ± 84.2* | 41.4 | -1.2 ± 0.6 | 6.8 ± 0.8* |
| Combination Therapy | 325.6 ± 45.3 | 74.1 | -0.9 ± 0.7 | 2.9 ± 0.4 |
Data presented as mean ± SEM; *p<0.05, p<0.01 vs. Vehicle Control group [3]
The quantitative data demonstrate that this compound significantly enhances cisplatin sensitivity in resistant ovarian CSCs, reducing the IC50 value by approximately 40% at 20 μM concentration (Table 1). The combination of this compound with cisplatin produces synergistic effects, markedly increasing apoptosis rates and impairing mitochondrial function while substantially reducing clonogenic survival capability. Most importantly, this compound treatment effectively diminishes the CSC population, as evidenced by decreased CD133+/CD117+ cells, suggesting the compound promotes differentiation or eliminates the therapy-resistant subpopulation [3].
In vivo results corroborate the therapeutic potential of this compound, showing dose-dependent tumor growth inhibition with significant reduction in final tumor volumes (Table 2). The combination of this compound with cisplatin achieves superior efficacy compared to monotherapies, resulting in approximately 74% tumor growth inhibition while maintaining acceptable toxicity profile. The reduction of CD133+/CD117+ cells within harvested tumors further confirms that this compound effectively targets CSCs in the tumor microenvironment [3].
This compound represents a promising therapeutic approach for overcoming chemotherapy resistance in ovarian cancer by targeting Notch signaling in cancer stem-like cells. The detailed protocols provided herein enable comprehensive investigation of this compound's mechanisms and efficacy, supporting its development as a potential clinical candidate for combination therapy in treatment-resistant malignancies. Future research directions should focus on optimizing delivery formulations to enhance bioavailability, exploring synergistic combinations with emerging targeted therapies, and validating efficacy in patient-derived xenograft models that better recapitulate human tumor heterogeneity. Additionally, investigation of this compound in other cancer types with documented Notch pathway activation may expand its therapeutic utility beyond ovarian cancer.
This compound is primarily known as a photodegradation product of riboflavin (Vitamin B2) formed under alkaline conditions [1] [2]. Much of the recent research focuses on its role in cancer research as a competitive inhibitor of riboflavin [3] [4]. The table below summarizes the key contexts in which this compound is studied.
| Context | Description | Key Characteristics |
|---|---|---|
| Riboflavin Analysis | Product of specific riboflavin photodegradation in alkaline solution (pH 10-12) for analytical purposes [1]. | Forms basis for "this compound Method"; stronger fluorescence than riboflavin [1]. |
| Cancer Stem Cell Research | Competitive inhibitor of riboflavin; investigated for reducing cisplatin resistance in ovarian cancer stem-like cells [3] [4]. | Interferes with riboflavin metabolism; may induce cell differentiation [3]. |
| Spectroscopic Studies | Minimal model (flavin without ribityl tail) for studying flavin structure/vibrational properties [5] [6]. | Simplified structure for computational and physical chemistry studies [5]. |
For detection, several methods are applicable, with their performance characteristics outlined below.
| Method | Principle | Detection Limits & Notes |
|---|---|---|
| Direct Fluorimetry | Measures native fluorescence of riboflavin/lumiflavin [1]. | Detection limit: ~0.1 μg riboflavin/g sample. Requires sample cleanup to reduce interference [1]. |
| This compound Method | Riboflavin converted to this compound (photolysis, pH 10-12); this compound extracted with chloroform and measured by fluorescence [1]. | Highly specific for riboflavin. Transformation not quantitative (60-70% yield). Detection limit: 0.02 ng riboflavin [1]. |
| HPLC with Fluorescence/UV Detection | Separates this compound, riboflavin, and other flavins (FMN, FAD) [1]. | Can achieve detection limit of 0.02 ng riboflavin per injection; enables differentiated quantitation of various flavins [1]. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Provides structural fingerprint via adsorption on metal nanoparticles like silver [6]. | High sensitivity and selectivity; useful for structural characterization and potential sensor development [6]. |
Since a universal protocol is not available, you can use the following workflow, which synthesizes information from analytical chemistry and recent applications, as a starting point for developing your own extraction method. The process can be visualized as follows:
Here is a detailed explanation of each step:
| Question / Issue | Possible Cause & Solution |
|---|
| Low or inconsistent this compound yield. | Cause: Inefficient photoconversion or extraction. Solutions: Ensure precise pH control (pH 10-12) during irradiation. Standardize irradiation time and distance for all samples and standards. Confirm efficient phase separation during chloroform extraction. | | High background fluorescence or noisy chromatograms. | Cause: Incomplete sample cleanup or co-eluting compounds. Solutions: Include a oxidation step with potassium permanganate (followed by H₂O₂ to remove excess) to bleach interfering substances [1]. Optimize solid-phase extraction cleanup [1] [8]. | | How to handle different biological matrices (e.g., plasma vs. tissue)? | Tissue: Requires extensive homogenization and acidic/enzymatic hydrolysis to liberate flavins [1]. Plasma/Serum: Prefer 5-10% trichloroacetic acid for extraction; denatures weak protein binding while keeping phosphorylated forms intact [1]. |
I hope this structured guide provides a solid foundation for your work. The field would benefit greatly from more detailed methodological studies, so your efforts in this area are valuable.
Q1: Why is lumiflavin so difficult to dissolve in water? this compound has a planar, tricyclic isoalloxazine ring system that is largely hydrophobic (water-repelling) [1]. This hydrophobic character limits its interaction with water molecules, leading to very poor innate solubility in neutral aqueous solutions.
Q2: What are the most effective methods to improve its solubility? The two most effective and documented methods are:
Q3: Are there any stability concerns I should be aware of? Yes. Flavins, including this compound, are known to be photosensitive and can undergo photodegradation when exposed to light [4] [5]. It is crucial to handle solutions under subdued light and store them in the dark.
The following table summarizes the core strategies for enhancing this compound solubility. The subsequent sections provide detailed experimental protocols.
| Method | Principle | Key Advantage | Consideration |
|---|---|---|---|
| Alkaline Solubilization | Deprotonation to form a water-soluble anion [2] | Simple, highly effective (solubility: 10 mg/mL in 0.1 M NaOH) [2] | Significant pH change; may not be suitable for all biological assays [3]. |
| Hydrotropic Agent | Molecular complexation to shield hydrophobic parts [3] | Biocompatible; can be used at neutral pH [3] | Requires optimization of agent concentration. |
| Organic Cosolvent | Altering solvent polarity | Broadly applicable | Can denature proteins or interfere with biological activity. |
This is the most direct method to achieve high-concentration stock solutions.
This method is ideal for applications requiring a neutral pH, inspired by successful work with similar flavins.
To help you choose the right strategy for your experiment, follow this decision flowchart:
Lumiflavin (7,8,10-trimethylisoalloxazine) is a photodegradation product of riboflavin (Vitamin B2) formed in alkaline conditions [1]. It is more fluorescent than riboflavin in chloroform, which can be exploited for detection [1].
Common issues you might encounter during this compound analysis generally fall into three categories: pressure abnormalities, peak shape problems, and baseline disturbances. The table below outlines these issues and their common fixes.
| Problem Symptom | Potential Causes | Suggested Solutions & Best Practices |
|---|---|---|
| High/Fluctuating Pressure | Mobile phase bubbles; clogged frits or column; salt precipitation [2] [3]. | Degas solvents thoroughly; inspect and replace inline filters/guard columns; flush system with warm water (40-50°C) followed by methanol [3]. |
| Poor Peak Shape (Tailing, Splitting) | Column degradation; solvent mismatch; damaged column [2] [3]. | Ensure injection solvent strength matches mobile phase; use a fresh column; protect analytical column with a guard column. |
| Baseline Noise & Drift | Contaminated mobile phase or flow cell; old detector lamp; temperature instability [2] [3]. | Use high-purity solvents; clean the detector flow cell; allow the lamp to warm up and replace if old; maintain stable lab temperature. |
When problems arise, a systematic approach is more efficient than random checks. The following diagram outlines a logical troubleshooting workflow.
Q1: What is a key consideration for detecting this compound? A1: this compound can be detected fluorometrically. A specific method noted that for fluorescent detection of vitamin B1 (as thiochrome), a pre-column oxidation/derivatization step was used [4]. Depending on your sample, a similar derivatization approach might be relevant for optimizing this compound detection.
Q2: What sample preparation techniques are useful for complex matrices? A2: For complex samples like biological fluids, Solid Phase Extraction (SPE) is highly effective. One study achieved recoveries of 100 ± 5% for B vitamins from gastrointestinal fluids using SPE, which helps purify and concentrate the analyte, protecting your HPLC column [4].
Q3: How often should I replace my HPLC inlet filter or guard column? A3: There's no fixed rule, but a good practice is to replace them monthly under regular use, or immediately when you notice a sustained increase in system pressure [2].
Q4: What is the simplest first step if I see abnormal pressure? A4: Degas your mobile phases and thoroughly purge the pump to remove air bubbles. This is the most common fix for pressure fluctuations and noisy baselines [3].
The core challenge is that while the search results confirm this compound's identity and properties [1], they lack detailed, lab-ready HPLC conditions for its separation. The information here provides a strong foundation for troubleshooting based on universal HPLC principles.
To advance your method development, you may need to consult more specialized resources or conduct experimental scoping to determine optimal parameters like:
Here are the most common issues and their solutions, compiled into a quick-reference table.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Rapid degradation under light | Exposure to UV/visible light, especially blue light | Use amber glassware or opaque containers; work under red safelights or in subdued light [1] [2] |
| Variable degradation rates | Incorrect pH for the experimental medium | For aqueous solutions, maintain a pH above 7 (preferably pH 8.5-12) to slow lumiflavin's specific degradation rate [3] |
| Low sample recovery | Lack of a protective agent | Add antioxidants like Trolox (5mM showed 81.4% protection) to quench singlet oxygen and stabilize this compound [3] |
| Inconsistent results | Oxygen presence in solution | Degas solutions or purge with inert gases (e.g., nitrogen, argon) to remove oxygen [2] |
| Degradation during analysis | Standard light sources in lab equipment | Shield spectrophotometer sample chambers or use instruments with minimal light exposure during readings |
This methodology is synthesized from standard practices for handling light-sensitive flavins [1] [2].
This protocol is adapted from methods used to determine the quantum yield of photodegradation [4].
The following table summarizes quantitative data on this compound photodegradation to inform your experimental design.
| Factor | Condition | Quantitative Effect on this compound | Source |
|---|---|---|---|
| pH Dependence | pH 4.5 | Highest degradation rate | [3] |
| pH 6.5 | Intermediate degradation rate | [3] | |
| pH 8.5 | Lowest degradation rate | [3] | |
| Protective Agent (Trolox) | 1 mM | 14.8% protection at pH 6.5 | [3] |
| 3 mM | 58.4% protection at pH 6.5 | [3] | |
| 5 mM | 81.4% protection at pH 6.5 | [3] | |
| Quantum Yield of Degradation | Aqueous solution, pH 8 | Φ = 2.1 x 10⁻³ | [4] |
The following diagram summarizes the logical workflow for designing a robust experiment with minimal this compound photodegradation.
This diagram illustrates the multi-factorial degradation pathway of this compound and the primary protective strategies.
Q1: Why is this compound so much more stable than riboflavin at alkaline pH? The degradation pathways differ. Riboflavin degrades rapidly at high pH (above 10) to form this compound. Once formed, this compound itself is most stable in this alkaline environment, with its lowest degradation rate at pH 8.5 compared to acidic or neutral conditions [3].
Q2: Are there any other effective protective agents besides Trolox? Yes, other compounds can act as stabilizers. The general strategy is to use singlet oxygen quenchers or antioxidants. Ascorbic acid is another option, though one study found Trolox to have significantly higher singlet oxygen quenching activity [3]. Complexing agents and incorporation into liposomes have also been suggested for riboflavin and may be applicable to this compound [2].
Q3: What is the single most important factor to control? While all factors are important, complete light exclusion is the most critical and non-negotiable step. This compound degradation is a photochemical process, and without light, the reaction initiation is drastically slowed, even if other conditions like pH are not optimal [2].
1. What does the CGenFF penalty score mean? The penalty score is a measure of the approximation needed to assign a parameter by analogy to existing parameters in the CGenFF force field. A higher score indicates a poorer match and a greater potential for inaccuracy in your simulations [1] [2] [3].
2. What is a "high" penalty score that I should worry about? While the threshold can depend on the specific system and desired accuracy, the CGenFF documentation suggests that dihedral parameters with penalties greater than 50 are typically considered candidates for further optimization [1] [2]. However, parameters with lower penalties can sometimes also be inaccurate, so a holistic evaluation is recommended [1].
3. My molecule has a high charge penalty. What should I do? High charge penalties suggest the automated bond-charge increment scheme struggled to find a good analogy. You can:
4. Are there pre-optimized parameters for my molecule? Before embarking on parameter optimization, always check if your molecule or its core fragments already have optimized parameters available in the CHARMM force field or scientific literature. This can save considerable time and effort [4].
The table below summarizes how to interpret penalty scores and the recommended actions.
| Penalty Score Range | Interpretation | Recommended Action |
|---|---|---|
| < 50 | Good analogy; parameter is likely reliable [1]. | Proceed with simulation. |
| ~50 | Moderate approximation; may introduce inaccuracies [1]. | Evaluate the parameter's impact on conformational properties. Consider optimization for sensitive studies. |
| >> 50 | Poor analogy; high risk of simulation inaccuracy [1] [4]. | Strongly recommended to optimize, especially for dihedrals that affect molecular conformation. |
For a systematic approach to parameter optimization, follow the workflow below. This is particularly critical for dihedral parameters that control the rotational energy profile of your molecule.
1. Performing the QM Dihedral Scan The CGenFF Parameter Optimizer automates this process. It rotates the dihedral through 360 degrees at a defined step size (default: 15°) and performs a constrained QM optimization at each point [1].
DF-MP2/6-31G(d) in Psi4), which ensures consistency with the CHARMM force field parametrization [1] [4]. Hartree-Fock (HF) is an alternative.2. Fitting New Parameters
The optimizer uses a least-squares fitting procedure (LSFitPar) to derive new force constants (Kφ), multiplicities (n), and phases (δ) that minimize the difference between the molecular mechanics (MM) and QM energy profiles [1] [2].
3. Comprehensive Parameter Validation After optimization, it is crucial to validate the new parameters beyond just the dihedral scan [4].
What is the most reliable fluorescent probe for measuring ΔΨm? Tetramethylrhodamine methyl ester (TMRM) is widely considered one of the most reliable probes. It is less prone to artifacts like inhibiting the electron transport chain or binding excessively to mitochondrial membranes. It can be used in either quenching (high concentration) or non-quenching (low concentration) modes, with the latter being better for detecting subtle, real-time changes [1] [2].
My fluorescence signal is weak or absent. What could be wrong? Weak signals are often caused by photobleaching from prolonged light exposure. To fix this, minimize laser exposure time and power, and handle samples in the dark [3]. Additionally, confirm that your assay conditions are viable by using a positive control, as detailed in the troubleshooting table below.
I am getting high background or nonspecific signals. How can I improve specificity? This is commonly due to excessive probe concentration, insufficient washing after staining, or spectral overlap when using multiple dyes. You should optimize by reducing probe concentration and/or staining time, performing additional washes, and confirming mitochondrial localization with a marker like MitoTracker [3].
How can I validate that my lumiflavin treatment affects ΔΨm? The gold standard for validation is to use pharmacological controls. After measuring the baseline ΔΨm, treat your cells with a proton ionophore like FCCP, which completely depolarizes the mitochondria and should cause a sharp drop in the TMRM signal. A successful assay will show this response, confirming that your setup can detect changes in ΔΨm [3] [1] [2].
The table below summarizes common issues, their causes, and recommended solutions based on the search results.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Weak Fluorescence | Photobleaching; low dye accumulation [3] | Minimize light exposure; optimize dye concentration & staining time [3] |
| High Background/Nonspecific Signal | Excessive dye; insufficient washing; spectral bleed-through [3] | Reduce dye concentration; increase wash steps; use controls & specific filters [3] |
| Lack of Signal Validation | No confirmation probe response is mitochondria-specific [3] | Use FCCP (depolarizes) & oligomycin (hyperpolarizes) controls [3] [1] |
| Variable Signal Between Cell Types | Differences in esterase activity, mitochondrial density, or health [3] [2] | Optimize protocol (concentration, timing) for each cell line [3] |
| Artifacts in Data Interpretation | Dye overloading causes quenching; reliance on single parameter [1] | Use low [TMRM] for non-quenching mode; combine with other assays (e.g., ROS, ATP) [1] [4] |
This protocol is adapted from established methodologies for live-cell imaging [3] [2].
1. Reagent Preparation
2. Cell Staining
3. Control Treatments
4. Fluorescence Measurement & Analysis
Based on the available literature, the following diagram illustrates the proposed mechanism by which this compound affects mitochondrial function and reduces drug resistance in cancer stem-like cells (CSCs). The primary evidence suggests its action is related to inducing phenotypic differentiation rather than directly targeting the electron transport chain [5].
The workflow for performing and validating the ΔΨm assay in the context of this compound treatment is summarized below.
| Cell Line / Model | Treatment | Key Apoptosis-Related Findings | Citation |
|---|---|---|---|
| OVCAR-3/DDP (Cisplatin-resistant Ovarian Cancer CSCs) | Lumiflavin + Cisplatin (DDP) | Increased apoptosis; Decreased mitochondrial membrane potential; Inhibited clonal formation. | [1] |
| HO8910 (Ovarian Cancer CSCs) | This compound + Cisplatin (DDP) | Increased mitochondrial function damage and apoptosis rates; Synergistic cytotoxic effect in vivo. | [2] |
| HO8910 (Ovarian Cancer CSCs) | This compound + Cisplatin (DDP) | Enhanced DNA-damage response and increased apoptotic protein expression in a nude mouse model. | [2] |
The following protocols are synthesized from the research articles and established, general apoptosis assay methods.
This is a common method for quantifying apoptotic cell populations.
This compound with Cisplatin has been shown to decrease mitochondrial membrane potential, a key step in the intrinsic apoptosis pathway [1] [2].
Caspase activation is a hallmark of apoptosis execution.
Research suggests this compound's chemosensitizing effect is linked to the inhibition of the Notch signaling pathway and the induction of CSC differentiation [1]. The subsequent apoptosis, enhanced in combination with Cisplatin, proceeds through well-established pathways.
Below is a diagram illustrating the proposed mechanism of action for this compound and the key apoptosis signaling pathways it influences.
Q1: My Annexin V assay shows a high background of false-positive staining. What could be the cause?
Q2: I am not observing a strong synergistic effect between this compound and Cisplatin in my viability assay. What should I check?
Q3: The JC-1 signal in my positive control (e.g., CCCP-treated cells) is weak. What might be wrong?
Lumiflavin is a photodegradation product of riboflavin (Vitamin B2) and acts as a competitive inhibitor of riboflavin [1] [2]. It interferes with riboflavin's conversion into its active forms, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), thereby disrupting its physiological effects [2].
Key applications in current research include:
Direct quantitative stability studies for this compound in cell culture media are not extensively covered in the available literature. However, you can infer critical handling precautions from the known properties of flavins.
The table below summarizes factors that affect riboflavin stability, which are highly relevant for this compound handling [3].
| Factor | Effect on Stability | Recommended Practice |
|---|---|---|
| Light | Highly sensitive; acts as a photosensitizer, leading to degradation and ROS generation [3] [4] | Perform all operations under subdued light. Use brown or dark vessels [5]. |
| Alkaline Conditions | Decomposes in strong alkali [3] | Maintain neutral pH in cell culture media. |
| Oxygen | Degrades in aerobic environments, especially when exposed to light [3] | Consider that standard cell culture conditions (atmospheric O₂) may contribute to instability. |
Research on riboflavin suggests potential stabilization strategies that may be applicable:
Here is a summarized methodology for using this compound to sensitize ovarian cancer stem-like cells to cisplatin, based on published studies [1] [2].
The following diagram illustrates how this compound may reduce cisplatin resistance in ovarian cancer stem-like cells, based on research findings.
When constructing your troubleshooting guides and FAQs, you may need to address these areas where direct data is limited:
The following table summarizes the key parameters for administering this compound in mouse models based on recent studies:
| Parameter | Details |
|---|---|
| Studied Purpose | To reduce cisplatin (DDP) resistance in ovarian cancer stem-like cells (CSCs) and induce their phenotypic differentiation [1] [2]. |
| Animal Model | Female BALB/c nude mice (approximately 6 weeks old) [1] [2]. |
| Administration | Injected into nude mice bearing tumors from CSCs/DDP (the cisplatin-resistant cell line) [1]. The specific route of administration (e.g., intraperitoneal, intravenous) is described in the methods as "injected subcutaneously" [1]. |
| Dosage | 20 mg/kg and 40 mg/kg body weight [1]. |
| Treatment Schedule | Once per day for 21 days [1]. |
| Synergistic Agent | Used in combination with the chemotherapy drug Cisplatin (DDP) [1]. |
While the search results do not provide direct methods for measuring this compound concentration in blood or tissue, they describe robust methods to validate its biological effect, which confirms its active presence in the body.
What is the proposed mechanism of action for this compound? this compound is a competitive inhibitor of riboflavin (Vitamin B2) and a product of its photodegradation [3] [4]. Research suggests that ovarian cancer stem-like cells (CSCs) have a high enrichment of riboflavin, which contributes to their chemotherapy resistance [5]. By inhibiting riboflavin, this compound interferes with this metabolic pathway, induces CSC differentiation, and makes them more susceptible to cisplatin [1] [5] [2].
The therapeutic effect in my model is inconsistent. What could be the reason?
The following diagram illustrates the key stages of an in vivo experiment to study this compound's effect, from model establishment to final analysis:
Here are answers to frequently asked questions regarding the fundamental properties and handling of lumiflavin.
| Question | Answer & Key Considerations |
|---|---|
| What is this compound and how is it formed? | A major photodegradation product of riboflavin, formed under alkaline conditions during light exposure [1] [2]. |
| Is this compound light-sensitive? | Yes, it is highly photosensitive and will undergo further photodegradation upon light exposure [2]. |
| What is the optimal pH for its formation? | Forms at pH 7-12; riboflavin degrades to this compound and lumichrome in this range [2]. |
| What are the consequences of degradation? | Degradation products like this compound and lumichrome are biologically inactive [2]. Their formation leads to loss of vitamin activity in nutritional/pharmaceutical contexts. |
| How should it be stored? | Store in darkness (amber glass vials or light-resistant containers) under controlled, cool temperatures [2]. |
This guide helps diagnose and resolve common problems encountered when working with this compound.
| Problem & Symptoms | Potential Causes | Recommended Solutions |
|---|
| Unexpected Degradation / Loss of Activity • Low sample recovery • Unanticipated side products | • Inadequate light protection during experiments or storage. • Improper pH of solutions. • High-temperature processing. | • Use amber glassware or work under red safelight [1]. • Control solution pH to avoid alkaline conditions unless this compound formation is desired [2]. • Minimize exposure to heat sources. | | Low Analytical Signal • Weak fluorescence • Poor HPLC/spectral data | • Photobleaching of the sample. • Sedimentation or adsorption to labware. | • Shorten analysis time and ensure instrument lamps are not degrading the sample. • Ensure proper solubility; filtered samples can eliminate interference from particulates [3]. | | Poor Solubility or Precipitation • Formazan sedimentation in assays | • Inherent low solubility of reduced products like formazans in aqueous buffers. | • Use co-solvents like THF, DMSO, or ACN to dissolve precipitated formazan products for accurate absorbance measurement [3]. |
The following diagram summarizes the key procedural stages and critical control points for safely handling light-sensitive compounds like this compound in a laboratory setting.
Research indicates several formulation strategies can improve the stability of flavins:
Successful experimentation with this compound hinges on a few core principles:
Both methods leverage riboflavin's conversion to lumiflavin but differ significantly in how the this compound is handled and quantified.
The workflow in the diagram below illustrates the key steps of each method:
The table below summarizes the key characteristics of each method based on the information found.
| Feature | Classical this compound Method | This compound HPLC Method |
|---|---|---|
| Principle | Photodegradation in alkali, chloroform extraction, fluorescence measurement [1] | HPLC separation with fluorescence/UV detection; can use pre-column photodegradation [1] |
| Specificity | High for riboflavin; other flavins do not convert to this compound [1] | Very high; chromatographic separation eliminates most interferents [2] [3] |
| Transformation Yield | Non-quantitative (60-70%) [1] | Not typically used for quantification in this manner; relies on native fluorescence [1] |
| Key Advantage | High chemical specificity from the this compound reaction [1] | High sensitivity, automation, ability to analyze multiple vitamins simultaneously [1] [4] |
| Detection Limit | ~0.02 ng riboflavin (when principle is applied to HPLC) [1] | As low as 0.02 ng riboflavin per injection [1] |
| Reproducibility | Requires careful control of irradiation; potentially higher variability | More reproducible and rapid [2] |
| Sample Throughput | Lower, manual process | Higher, amenable to automation [2] |
| Technical Demand | Technically simpler but requires careful manual steps | Requires HPLC instrumentation and expertise [2] |
Here is a deeper look into the standard operating procedures for each method.
This protocol is based on the general description of the method [1].
This is the most common modern approach, as highlighted in the search results [2] [4].
Your choice of method should align with your analytical goals and laboratory capabilities.
Choose the Standard HPLC Method if:
The Classical this compound Method is suited for:
The search results consistently indicate that the standard HPLC technique is generally preferred in modern labs due to its superior speed, reproducibility, and ability to handle complex samples [2] [1]. The classical this compound method is now "sparsely used," though its principle is recognized for its high specificity [1].
The following table summarizes experimental data on lumiflavin as an inhibitor of riboflavin uptake in the context of cancer research.
| Inhibitor | Mechanism of Action | Experimental Model | Key Findings | Synergistic Effects |
|---|---|---|---|---|
| This compound | Competitive inhibitor of riboflavin; prevents its conversion to FMN and FAD; interferes with riboflavin transporter function [1] [2]. | Ovarian cancer stem-like cells (CSCs); cisplatin-resistant OVCAR-3 cell line; mouse xenograft models [1] [2]. | Reduced riboflavin enrichment in CSCs [1]; Decreased proportion of CD133+/CD117+ CSCs [2]; Sensitized CSCs to cisplatin, increasing apoptosis and mitochondrial damage [1] [2]. | Cisplatin (DDP): this compound synergized to enhance chemosensitivity, increasing DNA damage and apoptosis in vivo [1] [2]. |
Key Experimental Protocols for this compound:
Since humans get riboflavin from their diet, targeting its biosynthesis in bacteria is a promising antibacterial strategy. The table below outlines potential targets in this pathway, though specific, potent inhibitors for clinical use are still under investigation.
| Target Enzyme | Function in Pathway | Research Status & Inhibitors | Key Findings / Therapeutic Potential |
|---|---|---|---|
| Lumazine Synthase (RibH) | Catalyzes the penultimate step, forming 6,7-dimethyl-8-ribityllumazine (DRL) [3] [4]. | Validated as a drug target in M. tuberculosis [5]; High-throughput docking identified three promising compounds (e.g., targeting active site at subunit interface) [5]. | Knockdown of RibH impaired M. tuberculosis growth in vitro [5]; Identified compounds showed potent standalone bactericidal activity, synergized with first-line drugs (isoniazid, rifampicin), and were effective against intracellular and dormant bacteria [5]. |
| 3,4-Dihydroxy-2-butanone 4-phosphate Synthase (DHBPS) | Catalyzes the conversion of ribulose-5-phosphate to DHBP [3] [4]. | Structural studies reveal active site and mechanism (requires Mg²⁺) [3] [4]. | Considered a potential target; research is focused on structural analysis to guide inhibitor design [3] [4]. |
| Riboflavin Synthase (RibC) | Catalyzes the final step, producing riboflavin from DRL [6]. | Gene deletion studies conducted [6]. | Deletion of RibC in mycobacteria had no significant effect on MAIT cell activation, suggesting the critical ligands are pathway intermediates, not the end-product riboflavin [6]. |
To clarify the relationship between these different bacterial targets, the following diagram maps the riboflavin biosynthesis pathway and its key inhibition points.
The evidence shows that "riboflavin inhibition" is a broad field with context-dependent strategies. This compound is well-studied in eukaryotic systems for its role in blocking vitamin uptake, particularly to reverse chemotherapy resistance. In contrast, antibacterial drug development focuses on blocking vitamin synthesis by targeting bacterial-specific enzymes like Lumazine Synthase (RibH).
The lack of direct comparative studies means it is difficult to objectively rank this compound against other inhibitor types. Their applications are fundamentally different: one is for adjuvant cancer therapy, and the other for novel antibiotic development.
To further your research, I suggest:
Lumiflavin, a competitive inhibitor of riboflavin, is hypothesized to work by interfering with the riboflavin metabolic pathway, which is crucial for maintaining the properties of CSCs [1] [2]. The table below summarizes the key synergistic effects observed when this compound is combined with cisplatin (DDP).
| Mechanism of Action | Experimental Model | Observed Synergistic Effect with Cisplatin | Key Supporting Data |
|---|---|---|---|
| Induces phenotypic differentiation of CSCs, reducing the population of drug-resistant cells [1] | OVCAR-3/DDP (Cisplatin-resistant ovarian cancer cell line) [1] | Reduced cisplatin resistance; Enhanced chemosensitivity [1] | ↓ Proportion of CD133+/CD117+ and CD44+/CD24- CSCs; ↓ Clonal formation; ↑ Apoptosis [1] |
| Inhibits the Notch signaling pathway, associated with stem cell maintenance [1] | OVCAR-3/DDP cells and xenograft model in nude mice [1] | Dose-dependently enhanced the anti-tumor effect of cisplatin in vivo [1] | Transcriptome sequencing suggested inhibition of notch and stem cell pathway; Western blot confirmed ↓ Notch pathway protein expression [1] |
| Depletes riboflavin in CSCs, sensitizing them to chemotherapy [2] | HO8910 ovarian cancer cell line (CD133+ CSCs) and nude mouse model [2] | More sensitive to cisplatin than non-CSCs (NON-CSCs) [2] | ↓ Riboflavin content in CSCs; ↑ Mitochondrial damage and apoptosis rates; Riboflavin supplementation reversed the effect [2] |
| Damages mitochondrial function and promotes apoptosis [2] | HO8910 ovarian cancer CSCs [2] | Synergistic cytotoxic effect in vivo, enhancing DNA-damage response [2] | ↑ Expression of apoptotic proteins (in vivo); ↓ Mitochondrial membrane potential [1] [2] |
To help you evaluate or replicate these findings, here are the methodologies from the key studies.
The table below outlines the core experiments used to validate the synergy.
| Assay / Experiment | Key Procedure Steps | Measured Outcome / Metric |
|---|---|---|
| Cell Viability (CCK-8) | Cells treated with this compound and/or cisplatin for 72 hrs; CCK-8 reagent added; absorbance measured [1]. | IC50 values; Drug inhibition rate |
| Clonogenic Assay | Single cells seeded, treated, and allowed to grow into colonies for 1-2 weeks; colonies fixed, stained, and counted [1]. | Colony formation capacity; Stem cell functionality |
| Flow Cytometry (Apoptosis & Markers) | For apoptosis: Cells stained with Annexin V/PI. For markers: Cells stained with fluorochrome-labeled antibodies (CD133-PE, CD44-PE, CD24-FITC, CD117-FITC) [1] [2]. | Apoptosis rate; Percentage of CSC marker-positive cells |
| Mitochondrial Membrane Potential (ΔΨm) | Cells stained with JC-1 or similar fluorescent dye; analyzed via flow cytometry or fluorescence microscopy [1]. | Ratio of JC-1 aggregates (red) to monomers (green); indicator of early apoptosis |
| In Vivo Xenograft Model | CSCs/DDP injected subcutaneously into nude mice; treated with this compound and/or DDP; tumor volume/weight measured [1] [2]. | Tumor growth inhibition; Synergistic effect in live organism |
| Western Blot & Transcriptome Sequencing | Proteins extracted and quantified; separated by SDS-PAGE; transferred to membrane; incubated with specific primary (e.g., Notch pathway antibodies) and secondary antibodies; detected [1]. | Protein expression changes; Signaling pathway activity (e.g., Notch inhibition) |
To better understand the proposed mechanism and experimental flow, the following diagrams were created based on the data from the research.
This diagram illustrates how this compound is proposed to counteract cisplatin resistance by inhibiting riboflavin and the Notch pathway, leading to CSC differentiation and increased cell death.
This chart outlines the key steps for experimentally validating the synergy between this compound and cisplatin, from creating a resistant cell model to conducting in vitro, in vivo, and mechanistic analyses.
The experimental data consistently demonstrates that this compound can effectively reverse cisplatin resistance in ovarian CSCs through multiple mechanisms. The evidence is robust, spanning cell lines, isolated CSCs, and animal models.
It is important to note that the current, most compelling data for this synergy is specific to ovarian cancer models. Whether this effect translates to other cancer types requires further investigation. Future research should focus on:
The table below summarizes the key analytical methods for riboflavin (which can be adapted for lumiflavin) and includes a specific recovery rate for a modified this compound procedure.
| Method | Principle | Reported Recovery Rate & Details | Detection Limit |
|---|---|---|---|
| This compound Method [1] | Riboflavin is photodegraded in alkaline solution to this compound, which is extracted with chloroform for fluorescence measurement (Ex: 450 nm, Em: 513 nm). | Transformation rate is 60–70% [1]. The method is specific for riboflavin. | 0.02 ng riboflavin per injection [1]. |
| Modified this compound Procedure [2] | A modification of the standard this compound method with improvements to the blank sample preparation for more precise results. | 102.9% ± 2.1 (for riboflavin in soybean). The modification achieved greater speed and simplification [2]. | Information not specified in the source. |
| HPLC with Fluorescence Detection [1] | Separation of flavins using reversed-phase C18 columns with aqueous/organic mobile phases. | Information not specified in the source. | 0.21 ng for riboflavin, 0.89 ng for FMN, 11.15 ng for FAD [1]. |
| HPLC with Pre-column Irradiation [1] | Conversion of riboflavin to this compound prior to HPLC separation to increase detection sensitivity. | Information not specified in the source. | 0.02 ng riboflavin per injection [1]. |
| Microbiological Assay [1] | Measures bacterial growth response (Lactobacillus casei) proportional to the riboflavin content in the medium. | Requires careful sample preparation to avoid interference from nutrients that can stimulate or inhibit growth [1]. | 0.1–0.5 ng riboflavin [1]. |
The following workflow outlines the key steps for the modified this compound procedure, which reported a high recovery rate [2]. Note that all operations must be carried out under subdued light using brown or dark vessels to prevent photodegradation [1].
Key Modification: The primary improvement of this method over the standard procedure is the adequate preparation of the blank sample, which corrected a positive error present in the original method [2].
Most recent scientific literature focuses on this compound's potential as a chemosensitizer in cancer therapy rather than its analytical determination [3] [4] [5]. In these pharmacological studies, this compound is used as a tool compound to investigate biological mechanisms.
For modern laboratory analysis, HPLC-based methods are generally preferred over the classical this compound procedure due to their ability to differentiate between various flavins (riboflavin, FMN, FAD) in a single run and provide more robust quantification [1].
This compound is a photodegradation product of riboflavin (Vitamin B2) formed under alkaline conditions [1] [2]. Its key characteristic is that it is a specific inhibitor of riboflavin, acting primarily by interfering with its conversion into the essential cofactors Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD) [3].
The table below summarizes its core properties and mechanisms.
| Aspect | Description |
|---|---|
| Chemical Nature | Riboflavin derivative (7,8,10-Trimethylisoalloxazine); formed from riboflavin in alkaline, light-exposed conditions [1] [2]. |
| Primary Mechanism | Inhibits riboflavin utilization, preventing its conversion to FMN and FAD [3]. |
| Specificity | Recognized and transported by riboflavin transporters (RFVTs), competing with riboflavin [3] [1]. |
| Key Experimental Effect | Reduces intracellular riboflavin content, sensitizing cells to chemotherapeutic agents like cisplatin [3]. |
| Physiological Outcome | Disrupts flavocoenzyme-dependent processes, leading to mitochondrial dysfunction and increased oxidative stress [3] [4]. |
A 2019 study on ovarian cancer provides crucial quantitative data on this compound's effects. The following table summarizes the main findings from this research [3].
| Experimental Model | Treatment Groups | Key Findings |
|---|
| In Vitro (Human Ovarian Cancer Cell Lines HO8910) | CSCs (CD133+) vs. NON-CSCs | • CSCs had higher expression of riboflavin transporter 2 (RFT2) mRNA and protein. • CSCs showed enrichment of riboflavin and were less sensitive to cisplatin (DDP). | | | CSCs treated with DDP ± this compound | • this compound synergized with DDP, causing increased mitochondrial damage and apoptosis rates. • this compound reduced riboflavin concentration in CSCs; this effect was reversed by adding exogenous riboflavin. | | In Vivo (Ovarian Cancer Nude Mice Model) | DDP ± this compound | • Combination therapy had a synergistic cytotoxic effect. • Enhanced DNA-damage response and increased apoptotic protein expression. |
To help you outline the methodologies in your guide, here is a summary of the core experimental workflow from the pivotal study [3]:
The following diagram illustrates the essential metabolic pathway of riboflavin and the specific point where this compound exerts its inhibitory effect.
The diagram shows that this compound competes with dietary riboflavin for uptake into the cell via specific Riboflavin Transporters (RFVTs). Once inside, its primary mechanism is to inhibit the conversion of free riboflavin into FMN and FAD [3]. This disruption depletes the active cofactors required for critical cellular processes, explaining its effect in sensitizing cancer cells to chemotherapy [3] [4].
For researchers and drug development professionals, the specificity of this compound arises from its dual action:
The table below summarizes the core differences between lumiflavin and ATRA based on available experimental data.
| Feature | This compound | All-trans Retinoic Acid (ATRA) |
|---|---|---|
| Primary Molecular Target | Notch signaling pathway [1] | Retinoic Acid Receptors (RARα, β, γ) [2] [3] |
| Key Experimental Context | Ovarian Cancer Stem-Like Cells (CSCs) [1] | Breast Cancer Stem-Like Cells; Acute Promyelocytic Leukemia (APL) [4] [5] |
| Effect on Differentiation | Induces phenotypic differentiation, reducing proportion of CSCs [1] | Induces differentiation, reduces invasiveness and migration [4] |
| Impact on Chemo-Resistance | Reduces cisplatin resistance, increases apoptosis [1] | Sensitizes radio-resistant cells to Epirubicin [4] |
| Key Experimental Outcomes | ↓ Mitochondrial membrane potential, ↑ apoptosis with cisplatin, ↓ tumor growth in vivo [1] | ↓ Invasion & migration, ↑ chemosensitivity, altered cell cycle [4] |
| Reported Side Effects/Challenges | Not reported in the study [1] | Rapid metabolism (low plasma concentrations), abnormal liver function [5] |
To facilitate experimental replication and development, here is a detailed breakdown of the key methodologies cited in the research.
The following workflow summarizes the key in vitro and in vivo procedures used to establish this compound's efficacy:
The following workflow outlines the key procedures used to investigate ATRA's effects on therapy-resistant breast cancer cells:
The mechanisms of action for this compound and ATRA involve distinct signaling pathways, as visualized below.
Summary: Research indicates this compound reduces cisplatin resistance in ovarian CSCs by inhibiting the Notch signaling pathway, promoting differentiation [1].
Summary: ATRA binds to Retinoic Acid Receptors (RARs), which heterodimerize with RXRs. This ligand-receptor complex releases co-repressors and recruits co-activators to regulate the transcription of genes responsible for differentiation and apoptosis [2] [3].